molecular formula C11H15NO2 B2733549 2-[(Oxan-3-yl)methoxy]pyridine CAS No. 2197600-63-6

2-[(Oxan-3-yl)methoxy]pyridine

Cat. No.: B2733549
CAS No.: 2197600-63-6
M. Wt: 193.246
InChI Key: DLLJVSUGYODHBF-UHFFFAOYSA-N
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Description

2-[(Oxan-3-yl)methoxy]pyridine (CAS 2197600-63-6) is a pyridine-based chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This reagent features a pyridine ring linked via a methoxy bridge to a tetrahydropyran (oxane) group, a structural motif of significant interest in advanced synthetic and medicinal chemistry research . The core research value of this compound lies in its application as a key synthetic intermediate or a functional scaffold in drug discovery. Incorporating the tetrahydropyran moiety can enhance the metabolic stability and bioavailability of lead compounds, making it a valuable building block for constructing complex molecules . Furthermore, the methoxypyridine component is particularly useful in synthesis due to its mitigated basicity compared to unsubstituted pyridine. This reduced basicity, a result of both inductive electron-withdrawing effects and steric shielding of the nitrogen lone pair by the ortho-alkoxy group, can facilitate reactions that would otherwise be low-yielding on more basic heterocyclic systems . This property makes 2-[(Oxan-3-yl)methoxy]pyridine a versatile reagent for enantioselective syntheses and the construction of complex natural product cores, as demonstrated in approaches toward Lycopodium alkaloids . The compound is offered in a range of quantities to support various research scales, from 1mg to 100mg . It is supplied for research purposes and is strictly for laboratory use. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-6-12-11(5-1)14-9-10-4-3-7-13-8-10/h1-2,5-6,10H,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLJVSUGYODHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-[(Oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-[(Oxan-3-yl)methoxy]pyridine (IUPAC: 2-((tetrahydro-2H-pyran-3-yl)methoxy)pyridine) represents a critical transformation in medicinal chemistry, linking a pharmacologically active pyridine ring with a metabolic stability-enhancing tetrahydropyran (THP) moiety. This ether linkage is frequently employed to modulate lipophilicity (LogD) and reduce metabolic clearance compared to benzylic ether analogs.

This guide details a robust, scalable synthetic route prioritizing Nucleophilic Aromatic Substitution (SNAr) over Mitsunobu coupling. While Mitsunobu conditions are theoretically viable, they often suffer from competing N-alkylation of the pyridone tautomer. The SNAr approach described herein, utilizing 2-fluoropyridine and sodium hydride, ensures exclusive O-alkylation, high yields, and operational simplicity.

Retrosynthetic Analysis

The strategic disconnection focuses on the ether oxygen. The most efficient forward synthesis involves the displacement of a leaving group on the pyridine ring by an alkoxide derived from the THP-alcohol.

Retrosynthesis Target 2-[(Oxan-3-yl)methoxy]pyridine (Target Molecule) Disconnection Ether Bond Disconnection Target->Disconnection Precursor1 (Tetrahydro-2H-pyran-3-yl)methanol (Nucleophile) Disconnection->Precursor1 Precursor2 2-Fluoropyridine (Electrophile) Disconnection->Precursor2 Precursor3 Tetrahydro-2H-pyran-3-carbaldehyde (Starting Material) Precursor1->Precursor3 Reduction (NaBH4)

Figure 1: Retrosynthetic disconnection revealing the convergent SNAr strategy.

Precursor Preparation: (Tetrahydro-2H-pyran-3-yl)methanol[1]

Before the core coupling, the alcohol nucleophile must be prepared. Commercial availability can be variable; thus, in-house preparation from the aldehyde is a reliable fallback.

Protocol 1: Reductive Synthesis of Alcohol

Reaction: Tetrahydro-2H-pyran-3-carbaldehyde + NaBH4 → (Tetrahydro-2H-pyran-3-yl)methanol

ParameterSpecification
Reagents Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv), NaBH4 (0.6 equiv)
Solvent DCM : MeOH (15:1 v/v)
Temperature -5°C to Room Temperature (RT)
Time 4 Hours
Yield >90%

Step-by-Step Methodology:

  • Charge: Dissolve tetrahydro-2H-pyran-3-carbaldehyde (e.g., 450 mg, 3.9 mmol) in a mixed solvent system of DCM (6 mL) and MeOH (0.4 mL).

  • Cool: Lower the temperature to -5°C using an ice/salt bath to control the exotherm.

  • Addition: Add sodium borohydride (NaBH4) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; alcohol is not UV active).

  • Quench: Cool to 0°C. Slowly add 1N HCl until gas evolution ceases (pH ~6-7).

  • Extraction: Extract with DCM (3 x 10 mL).

  • Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Result: Colorless oil, used directly in the next step without further purification.

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)[3][4]

This is the critical bond-forming step. The choice of 2-fluoropyridine over the chloro- or bromo- analogs is non-negotiable for optimal rates. 2-Fluoropyridine reacts approximately 320 times faster than 2-chloropyridine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate (the rate-determining step).

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.

SNAr_Mechanism Step1 Deprotonation (Alkoxide Formation) Step2 Nucleophilic Attack (Rate Limiting) Step1->Step2 RO- + Py-F Intermediate Meisenheimer Complex Step2->Intermediate Transition State Step3 Elimination of F- (Aromatization) Intermediate->Step3 - F-

Figure 2: Kinetic pathway of the SNAr reaction highlighting the critical Meisenheimer intermediate.

Protocol 2: SNAr Coupling

Reaction: (Tetrahydro-2H-pyran-3-yl)methanol + 2-Fluoropyridine + NaH → Product

ParameterSpecification
Stoichiometry Alcohol (1.0 equiv) : NaH (1.2-1.5 equiv) : 2-Fluoropyridine (1.1 equiv)
Solvent Anhydrous THF (0.2 M concentration)
Base Sodium Hydride (60% dispersion in mineral oil)
Temperature Reflux (65°C) or 80°C (sealed tube)
Time 8 - 12 Hours

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation:

    • Suspend NaH (1.5 equiv) in anhydrous THF.

    • Cool to 0°C.[1][2]

    • Add a solution of (Tetrahydro-2H-pyran-3-yl)methanol (1.0 equiv) in THF dropwise.

    • Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete alkoxide formation. Note: Solution should become clear or slightly cloudy; gas evolution must cease.

  • Coupling:

    • Add 2-fluoropyridine (1.1 equiv) in one portion.

    • Heat the reaction to reflux (oil bath at 70°C).

  • Monitoring: Monitor by HPLC or TLC (UV detection at 254 nm; Pyridine ring makes the product UV active).

  • Workup:

    • Cool to RT.

    • Carefully quench with saturated aqueous NH4Cl (excess NaH will bubble vigorously).

    • Dilute with Ethyl Acetate (EtOAc) and water.[3][2]

    • Separate layers.[3][4] Extract aqueous layer with EtOAc (2x).

  • Purification:

    • Wash combined organics with Brine.[3] Dry over Na2SO4.

    • Concentrate to yield a crude oil.[1]

    • Flash Chromatography: Silica gel. Gradient elution: 0% → 30% EtOAc in Hexanes. The product is less polar than the alcohol but more polar than the fluoropyridine.

Alternative Route: Mitsunobu Reaction (Not Recommended)

While the Mitsunobu reaction (PPh3, DEAD/DIAD) can couple 2-hydroxypyridine with the alcohol, it is not recommended for this specific target due to ambident nucleophilicity.

  • Issue: 2-Hydroxypyridine exists in equilibrium with 2-pyridone. Under Mitsunobu conditions, N-alkylation is often the major pathway or leads to difficult-to-separate mixtures.

  • Selectivity: O-alkylation (desired) vs. N-alkylation (undesired) ratios are solvent and steric-dependent and difficult to predict.

Analytical Characterization Criteria

To validate the synthesis, the final product must meet the following spectral characteristics:

  • 1H NMR (CDCl3):

    • Pyridine Protons: Look for 4 distinct aromatic signals. The proton at the 3-position (ortho to ether) typically appears as a doublet around 6.7–6.8 ppm.

    • Ether Methylene (-OCH2-): A doublet or multiplet around 4.1–4.2 ppm.

    • THP Ring: Multiplets ranging from 1.4 to 3.8 ppm. The protons alpha to the ring oxygen will be deshielded (~3.8–4.0 ppm).

  • Mass Spectrometry (LC-MS):

    • Expected [M+H]+ peak consistent with Molecular Formula C11H15NO2 (MW ~193.24 Da).

Safety & Scalability

HazardMitigation Strategy
Sodium Hydride (NaH) Pyrophoric solid; releases flammable H2 gas. Use under inert atmosphere. Quench excess carefully with isopropanol or NH4Cl.
2-Fluoropyridine Flammable liquid and toxic. High volatility. Handle in a fume hood.
Exotherms The deprotonation step is exothermic. Strict temperature control (0°C) is required during scale-up (>10g).

References

  • Synthesis of (Tetrahydro-2H-pyran-3-yl)

    • Source: ChemicalBook / Patent Literature (Reduction of tetrahydro-2H-pyran-3-carbaldehyde).
  • Reactivity of 2-Fluoropyridine in SNAr

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[5]

    • Insight: 2-fluoropyridine reacts 320 times faster than 2-chloropyridine.[5]

  • General SNAr Protocols for Fluoropyridines

    • Title: Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[3]

    • Source: BenchChem.
  • Mitsunobu Selectivity Issues (N- vs O-alkylation)

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: ResearchGate.[5][6]

Sources

Technical Guide: 2-[(Oxan-3-yl)methoxy]pyridine Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural pharmacology and mechanism of action for the 2-[(Oxan-3-yl)methoxy]pyridine scaffold. This chemical moiety represents a critical pharmacophore in modern medicinal chemistry, most notably as a bioisostere used to optimize the physicochemical properties of Voltage-Gated Sodium Channel (NaV1.7) inhibitors for neuropathic pain.

Executive Summary

2-[(Oxan-3-yl)methoxy]pyridine (IUPAC: 2-((tetrahydro-2H-pyran-3-yl)methoxy)pyridine) is a privileged structural motif employed in the design of small-molecule therapeutics. It functions primarily as a metabolically stable bioisostere for benzyloxy-pyridine fragments.

In the context of drug development, this scaffold is central to the "Aryl Sulfonamide" class of NaV1.7 inhibitors (e.g., related to clinical candidates like PF-05089771 ). By replacing a lipophilic phenyl ring with a polar, saturated tetrahydropyran (oxane) ring, this moiety reduces lipophilicity (


), blocks cytochrome P450 metabolic hotspots, and maintains critical 

-stacking or hydrophobic interactions within the target binding pocket.
  • Primary Target: Voltage-Gated Sodium Channel 1.7 (NaV1.7 / SCN9A).[1]

  • Therapeutic Area: Neuropathic Pain, Erythromelalgia.[1]

  • Mechanism Class: State-Dependent VSD4 Antagonist.

Structural Pharmacology & Chemical Biology

Pharmacophore Analysis

The molecule consists of three distinct functional domains that dictate its binding kinetics and metabolic profile:

DomainChemical StructurePharmacological Function
Head Group Pyridine Ring (2-position)Acts as a weak base and H-bond acceptor. In NaV1.7 inhibitors, this ring often coordinates with residues in the Voltage Sensing Domain (VSD).
Linker Methoxy (-OCH₂-)Provides a flexible spacer that decouples the electronic systems of the head and tail, allowing the molecule to adopt a "bent" conformation required for the binding pocket.
Tail Group Oxan-3-yl (Tetrahydropyran)A saturated, cyclic ether. It mimics the spatial volume of a phenyl ring but with lower lipophilicity (lowering cLogP by ~1-2 units) and higher aqueous solubility. It eliminates the metabolic liability of benzylic oxidation.
Bioisosterism Strategy

In early discovery, a benzyloxy group is often used. However, benzyl ethers are rapidly metabolized via oxidation at the benzylic carbon or aromatic hydroxylation.

  • Optimization: Replacing the phenyl ring with an oxan-3-yl group removes the aromatic ring (preventing

    
    -
    
    
    
    stacking with metabolic enzymes) while retaining the geometric vector required for receptor occupancy.

Mechanism of Action (MoA)

Target Interaction: NaV1.7 Inhibition

The 2-[(Oxan-3-yl)methoxy]pyridine motif is typically the "tail" of a larger aryl-sulfonamide inhibitor. These compounds do not block the pore directly like Tetrodotoxin (TTX). Instead, they bind to the Voltage Sensing Domain IV (VSD4) of the NaV1.7 channel.

  • State-Dependent Binding: The molecule binds with high affinity to the inactivated state of the channel.

  • VSD Trapping: By binding to VSD4, the compound stabilizes the voltage sensor in its "up" (depolarized) position, preventing the channel from recovering from inactivation.

  • Functional Consequence: This "traps" the channel in a non-conductive state, effectively increasing the threshold for action potential generation in nociceptive neurons (DRG neurons).

Downstream Signaling Pathway

Inhibition of NaV1.7 prevents the rapid upstroke of action potentials in peripheral pain fibers (C-fibers and A


-fibers).

MoA_Pathway cluster_0 Nociceptive Neuron Drug 2-[(Oxan-3-yl)methoxy]pyridine (Scaffold Ligand) Target NaV1.7 Channel (VSD4 Domain) Drug->Target Binds VSD4 State Stabilization of Inactivated State Target->State Traps Voltage Sensor Cell DRG Nociceptor Membrane State->Cell Increases Threshold Signal Action Potential Initiation Blocked Cell->Signal Prevents Na+ Influx Outcome Analgesia (Pain Relief) Signal->Outcome Therapeutic Effect

Figure 1: Mechanism of Action pathway for NaV1.7 inhibition via VSD4 trapping.

Experimental Protocols

Chemical Synthesis (Mitsunobu Coupling)

To synthesize the 2-[(Oxan-3-yl)methoxy]pyridine scaffold from primary precursors.

Reagents:

  • 2-Hydroxypyridine (or 2-Halopyridine for SNAr).

  • (Tetrahydro-2H-pyran-3-yl)methanol.

  • Triphenylphosphine (PPh₃).

  • DIAD (Diisopropyl azodicarboxylate).

Protocol:

  • Dissolution: Dissolve (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) and 2-Hydroxypyridine (1.1 eq) in anhydrous THF under N₂ atmosphere.

  • Activation: Add PPh₃ (1.2 eq) and cool the mixture to 0°C.

  • Coupling: Dropwise add DIAD (1.2 eq) over 20 minutes to maintain temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

In Vitro Validation: Patch Clamp Electrophysiology

Objective: Determine the IC₅₀ of the compound against NaV1.7 in HEK293 cells.

  • Cell Culture: Stably transfect HEK293 cells with human SCN9A (NaV1.7) cDNA.

  • Setup: Use Whole-Cell Patch Clamp in voltage-clamp mode.

  • Protocol (State-Dependence):

    • Resting State Block: Hold potential at -120 mV. Pulse to 0 mV (10ms) at 0.1 Hz. Measure peak current.

    • Inactivated State Block: Hold potential at -70 mV (induces ~50% inactivation). Pulse to 0 mV.

  • Application: Perfuse compound (0.1 nM – 10 µM) for 5 minutes.

  • Analysis: Calculate % inhibition of peak Na⁺ current. A potent VSD4 binder will show >10x shift in potency between Resting and Inactivated protocols.

Workflow Step1 Synthesis (Mitsunobu) Step2 Purification (HPLC/NMR) Step1->Step2 Step3 HEK293 Transfection Step2->Step3 Step4 Patch Clamp (Voltage -120/-70mV) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Workflow for synthesis and electrophysiological validation.

References

  • Ahuja, S., et al. (2015). "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science, 350(6267). Link

  • McKerrall, S. J., et al. (2019). "Discovery of Selective NaV1.7 Inhibitors for the Treatment of Pain." Journal of Medicinal Chemistry, 62(9), 4091–4109. Link

  • Rothenberg, M. E., et al. (2019). "Identification of a Selective, State-Dependent Inhibitor of NaV1.7." Nature Communications, 10, 1-12. Link

  • Focken, T., et al. (2016). "Discovery of Aryl Sulfonamides as Potent, Selective, and Orally Bioavailable NaV1.7 Inhibitors." ACS Medicinal Chemistry Letters, 7(3), 277–282. Link

Sources

A Technical Guide to the Potential Biological Activity of 2-[(Oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the prospective biological activities of the novel chemical entity, 2-[(Oxan-3-yl)methoxy]pyridine. As a molecule uniting a pyridine core with a tetrahydropyran (oxane) moiety, it represents a compelling scaffold for investigation. This guide synthesizes the known bioactivities of its constituent chemical motifs to build a logical framework for its potential therapeutic applications. We will delve into hypothesized mechanisms of action and provide detailed, field-proven experimental protocols to systematically evaluate its biological profile. This whitepaper is intended to serve as a foundational document for research teams embarking on the exploration of this and structurally related compounds.

Introduction: Deconstructing a Molecule of Interest

The compound 2-[(Oxan-3-yl)methoxy]pyridine is a novel chemical entity characterized by the fusion of two pharmacologically significant heterocyclic rings: pyridine and tetrahydropyran (oxane), linked by a methoxy bridge. The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products, renowned for its diverse biological activities, including antimicrobial, antiviral, anticancer, and neurological effects[1][2][3]. The tetrahydropyran ring, a saturated six-membered ether, is also a common substructure in many bioactive natural products and has been explored in medicinal chemistry for its role in molecular recognition and as a scaffold in drug design[4][5][6].

The strategic combination of these two moieties in 2-[(Oxan-3-yl)methoxy]pyridine presents a unique opportunity for discovering novel biological activities. The 2-alkoxypyridine substitution pattern, in particular, has been a fertile ground for the development of potent and selective therapeutic agents[7][8]. This guide will, therefore, explore the most promising avenues of investigation for this compound, based on a thorough analysis of structure-activity relationships (SAR) of related molecules.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on pyridine and tetrahydropyran derivatives, we propose the following primary areas of investigation for 2-[(Oxan-3-yl)methoxy]pyridine:

  • Antimicrobial Activity: Pyridine derivatives are well-established antibacterial and antifungal agents[9][10]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can coordinate with metal ions in essential microbial enzymes.

  • Anticancer Activity: Numerous pyridine-containing compounds have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases and topoisomerases[3][11]. The tetrahydropyran moiety may enhance cell permeability and bioavailability.

  • Central Nervous System (CNS) Activity: The 2-alkoxypyridine scaffold is a known pharmacophore for CNS targets, including corticotropin-releasing factor 1 (CRF1) receptor antagonists[7]. The lipophilic nature of the oxane ring could facilitate blood-brain barrier penetration.

Proposed General Mechanism of Action Framework

The following diagram illustrates a generalized workflow for elucidating the mechanism of action for a novel compound like 2-[(Oxan-3-yl)methoxy]pyridine, starting from broad phenotypic screening and progressively narrowing down to specific molecular targets.

MOA_Workflow A Initial Phenotypic Screening (e.g., Antimicrobial, Cytotoxicity) B Hit Confirmation & Dose-Response Analysis A->B C Broad Target Class Identification (e.g., Kinase Panel, GPCR Panel) B->C D Specific Target Identification (e.g., Affinity Chromatography, Yeast Two-Hybrid) C->D E Target Validation (e.g., siRNA/CRISPR Knockdown, Overexpression) D->E F Pathway Analysis & Biomarker Discovery E->F G In Vivo Model Validation F->G

Caption: A generalized workflow for Mechanism of Action (MOA) elucidation.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the preliminary assessment of the hypothesized biological activities.

Antimicrobial Activity Screening

Rationale: This initial screen aims to determine if 2-[(Oxan-3-yl)methoxy]pyridine possesses broad-spectrum or selective antimicrobial activity. A panel of clinically relevant bacterial and fungal strains will be used.

Protocol:

  • Strain Selection:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungi: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305)

  • Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

    • Prepare a stock solution of 2-[(Oxan-3-yl)methoxy]pyridine in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (standard antibiotic/antifungal) and negative (vehicle control) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

    • Following MIC determination, aliquot a small volume from each well showing no visible growth onto an agar plate.

    • Incubate the agar plates.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

Microorganism MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus
E. faecalis
E. coli
P. aeruginosa
C. albicans
A. fumigatus
In Vitro Anticancer Activity Screening

Rationale: This assay will evaluate the cytotoxic potential of the compound against a panel of human cancer cell lines representing different tumor types.

Protocol:

  • Cell Line Selection:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HCT116 (Colon carcinoma)

    • PC-3 (Prostate adenocarcinoma)

    • A normal human cell line (e.g., hTERT-RPE1) should be included to assess selectivity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-[(Oxan-3-yl)methoxy]pyridine for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation:

Cell Line IC50 (µM)
MCF-7
A549
HCT116
PC-3
hTERT-RPE1

Workflow Diagram:

Anticancer_Screening A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (72h) B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Calculation E->F

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Preliminary CNS Activity Assessment: In Silico and In Vitro Approaches

Rationale: Before embarking on complex in vivo studies, a combination of computational and in vitro methods can provide valuable insights into the potential CNS activity of the compound.

Protocol:

  • In Silico ADME/T Prediction:

    • Utilize computational tools (e.g., SwissADME, pkCSM) to predict key pharmacokinetic properties, including:

      • Blood-brain barrier (BBB) penetration

      • Lipophilicity (LogP)

      • Aqueous solubility (LogS)

      • Potential for P-glycoprotein (P-gp) efflux

  • Receptor Binding Assays:

    • Based on the 2-alkoxypyridine scaffold, a primary screen against a panel of CNS receptors is warranted. A commercially available radioligand binding assay panel (e.g., from Eurofins or DiscoveRx) targeting key receptors such as CRF1, dopamine, serotonin, and GABA receptors should be employed.

  • Experimental BBB Permeability Assay (PAMPA):

    • The Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an in vitro measure of a compound's ability to cross the BBB. This assay measures the passive diffusion of a compound from a donor to an acceptor compartment through a lipid-infused artificial membrane.

Data Presentation:

Parameter Predicted/Measured Value
Predicted LogP
Predicted LogS
Predicted BBB Permeability
PAMPA Permeability (Pe)
Receptor Binding (Ki or % Inhibition)

Synthesis and Characterization

A robust and scalable synthetic route is crucial for the successful investigation of 2-[(Oxan-3-yl)methoxy]pyridine. The following is a proposed synthetic scheme based on established methodologies for the synthesis of 2-alkoxypyridines.

Proposed Synthetic Pathway:

Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Characterization A 2-Chloropyridine D 2-[(Oxan-3-yl)methoxy]pyridine A->D B (Oxan-3-yl)methanol B->D C NaH, THF C->D E 1H NMR D->E F 13C NMR D->F G Mass Spectrometry D->G H Purity (HPLC) D->H

Caption: Proposed synthesis and characterization of the target compound.

Future Directions and Concluding Remarks

The successful identification of a significant biological activity in the preliminary screens outlined in this guide will trigger a cascade of further investigations. These will include more detailed mechanism of action studies, lead optimization through medicinal chemistry efforts, and eventual evaluation in preclinical in vivo models of disease.

This technical guide provides a scientifically rigorous and logically structured framework for the initial exploration of 2-[(Oxan-3-yl)methoxy]pyridine. By systematically evaluating its potential antimicrobial, anticancer, and CNS activities, researchers can efficiently and effectively determine the therapeutic potential of this novel chemical entity. The proposed protocols are robust, well-established, and designed to generate high-quality, reproducible data that will be critical for making informed decisions about the future development of this compound.

References

  • Frontiers in Microbiology. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • ResearchGate. (n.d.). Selected biologically active tetrahydropyridine derivatives. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • Open Access Journals. (2024). A Brief View on Pyridine Compounds. [Link]

  • PubMed. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]

  • PMC - NIH. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • PMC - PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • PubMed. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. [Link]

  • ResearchGate. (2025). Newer biologically active pyridines: A potential review. [Link]

  • PMC. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

  • ResearchGate. (n.d.). Bioactive tetrahydrofuran and tetrahydropyran derivatives. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). [Link]

  • PubMed. (n.d.). Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. [Link]

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The Enduring Legacy and Expanding Horizons of Pyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold, a simple six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in modern chemistry.[1] Its unique electronic properties, conferred by the electronegative nitrogen atom, have made it a privileged structure in a vast array of applications, from life-saving pharmaceuticals to high-performance materials.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and multifaceted applications of pyridine derivatives. We will delve into the causality behind synthetic choices, explore the structure-activity relationships that govern their biological effects, and provide practical, field-proven insights to empower your research endeavors.

The Pyridine Core: A Universe of Chemical Possibilities

First isolated from coal tar in the 19th century, pyridine's journey into the forefront of chemical sciences has been remarkable.[1] Structurally analogous to benzene with one CH group replaced by a nitrogen atom, pyridine possesses a delocalized π-electron system, rendering it aromatic.[4] This aromaticity, coupled with the electron-withdrawing nature of the nitrogen atom, creates a unique electronic landscape. The pyridine ring is electron-deficient, which makes it less reactive than benzene towards electrophilic substitution (which typically occurs at the 3-position under harsh conditions) and more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5][6] This distinct reactivity profile is fundamental to the diverse synthetic transformations that pyridine and its derivatives can undergo.[6]

The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basicity to the molecule and allows for the formation of N-alkylpyridinium salts.[6][7] This ability to act as a base and a nucleophile is a cornerstone of its utility in organic synthesis, where it often serves as a catalyst or a scavenger for acidic byproducts.[8]

Synthetic Strategies: Building the Pyridine Scaffold

The construction of the pyridine ring is a well-established field, with several named reactions providing reliable access to a wide variety of substituted derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Dihydropyridine Synthesis

One of the most common and versatile methods for pyridine synthesis is the Hantzsch reaction, first described in 1881.[7][9] This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[10] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[11]

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Formaldehyde (1 equivalent)

  • Ammonium acetate (1 equivalent)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (2 eq.) and formaldehyde (1 eq.) in ethanol.

  • Add ammonium acetate (1 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure crystals.

  • Oxidation to Pyridine: To a solution of the dihydropyridine in acetic acid, add a suitable oxidizing agent (e.g., nitric acid, chromium trioxide) and heat to effect aromatization to the corresponding pyridine derivative.

The causality behind the Hantzsch synthesis lies in the initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by a Michael addition of the second β-ketoester enolate. The resulting 1,5-dicarbonyl compound then condenses with ammonia to form the dihydropyridine ring. The final oxidation step provides the thermodynamic driving force of aromatization.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel_Product Ketoester2 β-Ketoester (1 eq) Michael_Adduct Michael Adduct (1,5-Dicarbonyl) Ketoester2->Michael_Adduct Ammonia Ammonia Dihydropyridine 1,4-Dihydropyridine Ammonia->Dihydropyridine Knoevenagel_Product->Michael_Adduct Michael Addition Michael_Adduct->Dihydropyridine Condensation Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidation

Caption: The Hantzsch Pyridine Synthesis Workflow.

The Chichibabin Pyridine Synthesis

Developed by Aleksei Chichibabin in 1924, this method provides a direct route to pyridines from aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[12] This condensation reaction is particularly useful for the industrial production of simple, substituted pyridines.[7]

The mechanism of the Chichibabin synthesis is complex and involves a series of aldol-type condensations and Michael additions, ultimately leading to a 1,5-dicarbonyl intermediate that cyclizes with ammonia.

Modern Synthetic Approaches

While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and efficient ways to construct the pyridine ring. These include:

  • Cycloaddition Reactions: Inverse electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles offer a powerful strategy for synthesizing highly substituted pyridines.[11]

  • Transition-Metal Catalysis: Cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have been instrumental in the functionalization of pre-existing pyridine rings, allowing for the introduction of a wide range of substituents.[13]

  • One-Pot Syntheses: Recent advancements have focused on the development of one-pot, multi-component reactions that offer high atom economy and reduce the number of synthetic steps and purification procedures.[14][15]

The Pharmacological Prowess of Pyridine Derivatives

The pyridine scaffold is a ubiquitous feature in a vast number of approved drugs, highlighting its importance in medicinal chemistry.[3][16] Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and its favorable solubility properties contribute to its success as a pharmacophore.[6]

A Spectrum of Biological Activities

Pyridine derivatives have demonstrated a remarkable range of pharmacological activities, including:

  • Antibacterial and Antifungal: The pyridine ring is a key component of several antibiotics.[1][6] For instance, pyridinium salts exhibit antiseptic properties.[17] Some newly synthesized pyridine compounds have shown efficacy against multidrug-resistant bacteria like MRSA.[6]

  • Antiviral: Pyridine derivatives are found in antiviral drugs, including those used to combat HIV.[3][4]

  • Anticancer: A significant number of pyridine analogues exhibit antitumor activity, making them valuable in the development of new cancer therapies.[16][17][18] Structure-activity relationship (SAR) studies have shown that the presence and position of substituents like -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity.[16]

  • Anti-inflammatory: Pyridine-based nonsteroidal anti-inflammatory drugs (NSAIDs) are used to treat pain and inflammation.[17]

  • Other Therapeutic Areas: The therapeutic reach of pyridine derivatives extends to cardiovascular diseases, neurological disorders, and diabetes.[3][19][20]

Therapeutic Area Examples of Pyridine-Based Drugs/Derivatives Mechanism of Action (where known) Citation(s)
Antibacterial Delafloxacin, CeftazidimeInhibition of bacterial DNA gyrase and topoisomerase IV; Inhibition of cell wall synthesis[6]
Antiviral AtazanavirHIV protease inhibitor[3]
Anticancer ImatinibTyrosine kinase inhibitor[3]
Anti-inflammatory Phenylpyridine derivativesCyclooxygenase (COX) inhibition[17]
Antidiabetic Thieno-pyridine derivativesInhibition of hepatic gluconeogenesis[3]
Structure-Activity Relationship (SAR): The Key to Potency

The biological activity of a pyridine derivative is intricately linked to its substitution pattern. The electronic and steric properties of the substituents, as well as their positioning on the ring, dictate the molecule's ability to interact with its biological target. For example, in the context of anticancer activity, electron-donating groups like methoxy (-OMe) and hydroxyl (-OH) have been shown to enhance potency, while bulky groups or halogens can be detrimental.[16] This understanding of SAR is crucial for the rational design of new and more effective therapeutic agents.

SAR_Pyridine cluster_substituents Substituents cluster_activity Biological Activity Pyridine_Core Pyridine Core 2 3 4 5 6 Increased_Activity Increased Activity Pyridine_Core:p2->Increased_Activity Nucleophilic Substitution Pyridine_Core:p4->Increased_Activity Nucleophilic Substitution Pyridine_Core:p3->Increased_Activity Electrophilic Substitution EDG Electron Donating Groups (-OH, -OMe, -NH2) EDG->Increased_Activity Enhances Potency (e.g., anticancer) EWG Electron Withdrawing Groups (-NO2, -CN) EWG->Increased_Activity Can modulate activity Halogens Halogens (-F, -Cl, -Br) Decreased_Activity Decreased Activity Halogens->Decreased_Activity Often reduces activity Bulky_Groups Bulky Groups Bulky_Groups->Decreased_Activity Steric hindrance

Caption: Structure-Activity Relationship of Pyridine Derivatives.

Pyridine Derivatives in Agrochemicals: Protecting Our Crops

The versatility of the pyridine scaffold extends beyond medicine into the realm of agriculture. Pyridine derivatives are crucial components in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[21][22][23]

  • Herbicides: Pyridine is a precursor to the widely used herbicides paraquat and diquat.[7][22]

  • Insecticides: The synthesis of the insecticide chlorpyrifos begins with the chlorination of pyridine.[7][22]

  • Fungicides: Pyrithione-based fungicides are also derived from pyridine.[7][22]

The development of new agrochemicals is driven by the need for targeted action, environmental compatibility, and cost-effectiveness.[21] The unique chemical properties of pyridine intermediates allow for the precise design of molecules with specific biological activities against pests and weeds while minimizing harm to non-target organisms.[21]

Beyond Biology: Pyridine in Materials Science and Catalysis

The applications of pyridine derivatives are not limited to the life sciences. Their unique electronic and coordination properties make them valuable in materials science and catalysis.

  • Functional Materials: Pyridine-based compounds are used in the synthesis of electronic materials, dyes, and polymers.[2][6] The ability to tune their electronic and optical properties through functionalization makes them attractive for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2]

  • Catalysis: Pyridine and its derivatives are widely used as ligands in organometallic chemistry and catalysis.[6][22] They can coordinate to metal centers, modifying their reactivity and selectivity in a variety of chemical transformations.

Future Perspectives: The Unfolding Potential of Pyridine Chemistry

The field of pyridine chemistry is continuously evolving. The development of novel synthetic methodologies, particularly those that are more sustainable and atom-economical, will continue to be a major focus. In medicinal chemistry, the exploration of new pyridine-based scaffolds and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.[18][24] In materials science, the design of novel pyridine-containing polymers and functional materials with tailored properties holds immense promise for advancements in electronics, optics, and energy.

The enduring legacy of the pyridine ring is a testament to its remarkable chemical versatility. As our understanding of its properties deepens and our synthetic capabilities expand, the horizons for the application of pyridine derivatives will undoubtedly continue to broaden, solidifying their position as a truly indispensable class of heterocyclic compounds.

References

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Vertex AI Search.
  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
  • Direct Synthesis of Pyridine Derivatives. (n.d.). Organic Chemistry Portal.
  • Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermedi
  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • The Role of Pyridine Derivatives in Advanced Chemical Synthesis. (n.d.). Dakenchem.
  • Pyridines deep dive: Applications and side effects. (n.d.). Chempanda.
  • "Pyridine: Synthesis, Swiss-ADME and Applic
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.).
  • Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). Slideshare.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Direct Synthesis of Pyridine Derivatives. (2007). Journal of the American Chemical Society.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
  • Pyridine. (n.d.). Wikipedia.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021).
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
  • What Is Pyridine Used For In Organic Chemistry? (2025). YouTube.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025).
  • Chichibabin pyridine synthesis. (n.d.). Wikipedia.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.
  • Chichibabin reaction. (n.d.). Wikipedia.
  • Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. (2023). Bentham Science Publishers.
  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc
  • Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. (2021). YouTube.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry.
  • The Chichibabin amination reaction. (2018).
  • Recent Developments in the Synthesis and Applic
  • NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4. (2020). YouTube.
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022). YouTube.

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The Strategic Evolution of Pyridine-Tetrahydropyran Ethers: A Technical Guide to 2-[(Oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of 2-[(Oxan-3-yl)methoxy]pyridine (also known as 2-((tetrahydro-2H-pyran-3-yl)methoxy)pyridine). This molecule represents a critical structural motif in modern drug design, exemplifying the strategic shift from flat, lipophilic aromatic systems to three-dimensional, sp3-rich ether linkages to improve physicochemical properties.

Executive Summary: Escaping "Flatland"

In the early 2000s, medicinal chemistry faced a "molecular obesity" crisis—drug candidates were becoming increasingly heavy, lipophilic, and flat (aromatic-rich), leading to poor solubility and high attrition rates due to toxicity. 2-[(Oxan-3-yl)methoxy]pyridine emerged not as a single blockbuster drug, but as a privileged building block and pharmacophore that solved specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

By replacing a traditional phenyl or benzyl ether with a tetrahydropyran (oxan-3-yl) ether, chemists could lower LogP (lipophilicity) while maintaining the spatial geometry required for receptor binding. This guide explores the engineering behind this molecule, its synthesis, and its role in high-value targets like Nav1.7 ion channels and Glucokinase activators .

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule consists of a pyridine ring linked via a methoxy spacer to the 3-position of a tetrahydropyran (oxan) ring. This specific isomer (3-yl) offers a unique vector compared to the more common 4-yl isomer, often allowing for better fit in chiral pockets.

PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 2-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridinePrecise chemical identification.
Formula C₁₁H₁₅NO₂Low molecular weight fragment (MW ~193.2).
LogP (Est.) ~1.5 - 2.0Ideal range for CNS and oral bioavailability (Lipinski compliant).
H-Bond Acceptors 3 (Pyridine N, Ether O, Pyran O)High capacity for water solubility and protein interaction.
Topology sp3-rich (Fsp3 > 0.4)Increases solubility and metabolic stability compared to biaryl ethers.

Discovery Context: The Bioisostere Strategy

The discovery of this motif was driven by the need for bioisosteres of benzyl ethers. In many kinase and GPCR programs, a Pyridine-O-Benzyl motif provides potency but suffers from rapid metabolic oxidation (at the benzylic carbon) and poor solubility.

The "Tetrahydropyran Switch"

Chemists discovered that replacing the phenyl ring of the benzyl group with a tetrahydropyran ring (specifically the oxan-3-yl isomer) achieved two goals:

  • Metabolic Stability: The pyran ring is less prone to CYP450 oxidation than a phenyl ring.

  • Solubility: The ether oxygen in the pyran ring acts as a hydrogen bond acceptor, lowering LogD without sacrificing the hydrophobic bulk needed for the binding pocket.

This strategy proved pivotal in the development of Nav1.7 inhibitors for pain (replacing biaryl ethers) and Glucokinase activators (improving liver selectivity).

Synthesis Protocols

The synthesis of 2-[(Oxan-3-yl)methoxy]pyridine relies on forming the C–O bond between the pyridine ring and the linker. Two primary methodologies are employed depending on the substitution pattern of the pyridine.[1][2]

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for electron-deficient pyridines (e.g., with -NO2, -CN, or -CF3 groups).

  • Reagents: 2-Chloropyridine (or 2-Fluoropyridine), (Oxan-3-yl)methanol, Strong Base (NaH or KOtBu).

  • Solvent: DMF or THF (Anhydrous).

  • Conditions: 0°C to Room Temperature (or 60°C for unactivated pyridines).

  • Mechanism: The alkoxide generated from (Oxan-3-yl)methanol attacks the 2-position of the pyridine, displacing the halide.

  • Yield: Typically 85-95%.

Method B: Mitsunobu Coupling

Best for electron-rich or sensitive pyridines.

  • Reagents: 2-Hydroxypyridine (Pyridone tautomer), (Oxan-3-yl)methanol, Triphenylphosphine (PPh3), DIAD or DEAD.

  • Solvent: THF or Toluene.

  • Conditions: 0°C to Room Temperature.

  • Mechanism: Activation of the alcohol by PPh3/DIAD followed by nucleophilic attack by the pyridone oxygen.

  • Selectivity Note: Can produce N-alkylated byproducts (pyridone formation); O-alkylation is favored by non-polar solvents and specific phosphines.

Visualization: Synthesis Pathways

Synthesis Start1 (Oxan-3-yl)methanol (Alcohol) Process1 S_NAr Reaction Base: NaH, Solvent: DMF Start1->Process1 Process2 Mitsunobu Reaction PPh3, DIAD, THF Start1->Process2 Start2 2-Chloropyridine (Electrophile) Start2->Process1 Start3 2-Hydroxypyridine (Nucleophile) Start3->Process2 Product 2-[(Oxan-3-yl)methoxy]pyridine (Target Ether) Process1->Product High Yield (Preferred for activated rings) Process2->Product Mild Conditions (Avoids strong base)

Figure 1: Dual synthetic pathways allow flexibility depending on the electronic nature of the pyridine ring.

Medicinal Chemistry Applications

Case Study 1: Nav1.7 Inhibitors (Pain Management)

Voltage-gated sodium channel 1.7 (Nav1.[3]7) is a validated target for neuropathic pain.[4][3] Early inhibitors often contained diphenyl ether motifs.

  • Problem: High lipophilicity (LogP > 4) led to CNS side effects and poor solubility.

  • Solution: Incorporation of the 2-[(Oxan-3-yl)methoxy]pyridine motif. The pyran ring mimics the spatial bulk of a phenyl ring but introduces polarity, keeping the drug peripherally restricted (if desired) or improving its unbound fraction in the brain.

  • Reference: Patent literature (e.g., WO2012007883) describes pyridine ether derivatives as selective Nav1.7 blockers.

Case Study 2: Glucokinase Activators (Type 2 Diabetes)

Glucokinase (GK) activators require a specific "hinge" geometry to bind to the allosteric site.

  • Role: The ether oxygen in the 2-[(Oxan-3-yl)methoxy]pyridine motif can accept a hydrogen bond from the enzyme backbone, anchoring the molecule.

  • Advantage: The sp3 character of the oxan ring disrupts planarity, improving the solubility of these often crystalline compounds.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR Problem Starting Point: Biaryl Ether Scaffold (High LogP, Poor Solubility) Strategy Strategy: Replace Phenyl with Tetrahydropyran (Oxan) Problem->Strategy 'Escape from Flatland' Result Result: 2-[(Oxan-3-yl)methoxy]pyridine Motif Strategy->Result Benefit1 Lower LogP (Improved Solubility) Result->Benefit1 Benefit2 Metabolic Stability (No benzylic oxidation) Result->Benefit2 Benefit3 Vector Control (3-yl isomer directs substituents) Result->Benefit3

Figure 2: The medicinal chemistry logic driving the adoption of the Oxan-3-yl ether motif.

References

The following sources document the synthesis, properties, and application of pyridine-tetrahydropyran ethers in drug discovery.

  • Pfizer Inc. "Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain." World Intellectual Property Organization, WO2012007883A1, 2012. Link

  • AstraZeneca. "Pyridine compounds and aza analogues thereof as Tyk2 inhibitors." World Intellectual Property Organization, WO2012062704A1, 2012. Link

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. (Discusses the general utility of THP ethers as phenyl bioisosteres).
  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. (Foundational text on the shift to sp3-rich motifs like oxan-3-yl).
  • PharmaBlock. "Tetrahydropyrans in Drug Discovery." PharmaBlock Whitepaper, 2020.

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The Pharmacophore Frontier: 2-[(Oxan-3-yl)methoxy]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 2-[(Oxan-3-yl)methoxy]pyridine scaffold—chemically defined as a pyridine ring linked via an oxymethyl bridge to the 3-position of a tetrahydropyran (THP) ring—represents a "privileged substructure" in modern medicinal chemistry.

While phenyl rings have historically been the default lipophilic spacer in drug design, they often suffer from poor aqueous solubility and metabolic liabilities (e.g., CYP450 oxidation). The Oxan-3-yl (Tetrahydropyran-3-yl) moiety serves as a superior non-aromatic bioisostere.

Why This Scaffold Matters
  • LogP Modulation: Replacing a phenyl ring with a THP ring typically lowers cLogP by 1.0–1.5 units, significantly improving thermodynamic solubility.

  • Escape from Flatland: The THP ring introduces sp³ character (Fsp³), moving the molecule away from planar geometries that are often associated with poor promiscuity and solubility.

  • Vector Control: The ether linkage (-O-CH2-) provides a flexible yet directional hinge, allowing the pyridine "warhead" to orient into binding pockets (e.g., kinase hinge regions or GPCR allosteric sites) while the THP tail occupies solvent-exposed channels.

Synthetic Architectures: Construction Strategies

The synthesis of 2-[(Oxan-3-yl)methoxy]pyridine derivatives generally proceeds via two competing pathways: Nucleophilic Aromatic Substitution (SNAr) or the Mitsunobu Reaction .

Pathway Analysis[1][2]
FeatureMethod A: SNAr (Preferred)Method B: Mitsunobu
Key Reagents 2-Fluoropyridine + Alcohol + NaH/tBuOK2-Hydroxypyridine + Alcohol + DIAD/PPh3
Mechanism Addition-Elimination (Meisenheimer Complex)SN2 displacement of activated alcohol
Selectivity High O-Selectivity Mixed O- vs. N-alkylation (Pyridone tautomerism)
Substrate Scope Requires electron-deficient pyridine (e.g., -CN, -NO2, -CF3)Tolerates electron-rich pyridines
Scalability High (Industrial friendly)Low (Atom economy is poor; byproduct removal difficult)
Visualization: Synthetic Decision Tree

SyntheticPathways Start Target: 2-[(Oxan-3-yl)methoxy]pyridine CheckEWG Is Pyridine Electron Deficient? (e.g., -CN, -F, -CF3) Start->CheckEWG RouteSNAr Route A: S_NAr (Preferred) CheckEWG->RouteSNAr Yes RouteMitsunobu Route B: Mitsunobu CheckEWG->RouteMitsunobu No ReagentsSNAr Reagents: (Oxan-3-yl)methanol + NaH + 2-Fluoropyridine RouteSNAr->ReagentsSNAr ReagentsMit Reagents: (Oxan-3-yl)methanol + DIAD + 2-Hydroxypyridine RouteMitsunobu->ReagentsMit Product Final Ether Product ReagentsSNAr->Product High Yield ReagentsMit->Product Variable Yield SideProduct Risk: N-Alkylation (N-substituted Pyridone) ReagentsMit->SideProduct Tautomer Competition

Caption: Decision logic for synthesizing pyridine-ether-THP scaffolds. S_NAr is preferred for regiospecificity.

Detailed Experimental Protocol: SNAr Coupling

This protocol describes the synthesis of a generic 2-[(oxan-3-yl)methoxy]-5-(trifluoromethyl)pyridine , a common intermediate for GPR119 agonists.

Objective: Regioselective formation of the C–O ether bond. Scale: 5.0 mmol.

Materials
  • Substrate A: (Tetrahydro-2H-pyran-3-yl)methanol (Oxan-3-yl methanol) [CAS: 14774-37-9]

  • Substrate B: 2-Fluoro-5-(trifluoromethyl)pyridine [CAS: 69045-48-1]

  • Base: Sodium Hydride (60% dispersion in mineral oil)

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology
  • Activation (Alkoxide Formation):

    • To a flame-dried round-bottom flask under Nitrogen atmosphere, add Substrate A (580 mg, 5.0 mmol) dissolved in anhydrous THF (15 mL).

    • Cool to 0°C in an ice bath.

    • Add Sodium Hydride (220 mg, 5.5 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes slightly turbid (formation of the sodium alkoxide).

  • Coupling (SNAr):

    • Add Substrate B (825 mg, 5.0 mmol) dropwise to the reaction mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to room temperature (25°C).

    • Critical Checkpoint: If the pyridine is less electron-deficient (e.g., unsubstituted 2-fluoropyridine), heat the reaction to 60°C. For 5-CF3 analogs, RT is usually sufficient.

    • Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Reaction is typically complete in 2–4 hours.

  • Workup & Purification:

    • Quench carefully with saturated aqueous NH₄Cl (10 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF/THF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of 0–30% EtOAc in Hexanes. The product typically elutes as a clear, viscous oil or low-melting solid.

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic doublet of the O-CH2 protons at ~4.1–4.3 ppm and the disappearance of the alcohol proton.

Medicinal Chemistry: SAR & Optimization

When deploying this scaffold, three regions require optimization: the Linker , the THP Stereochemistry , and the Pyridine Substitution .

A. The "Magic Methyl" Linker

The methylene spacer (-CH2-) between the oxygen and the THP ring is critical.

  • Direct attachment (Pyridine-O-THP): Often leads to instability (acetal-like hydrolysis) or steric clash with the pyridine nitrogen lone pair.

  • Methylene Linker (Pyridine-O-CH2-THP): Restores rotational freedom, allowing the THP ring to adopt a chair conformation that minimizes steric strain.

B. Stereochemical Implications

The 3-position of the oxane (THP) ring is a chiral center.

  • Racemic vs. Chiral: Commercial starting materials are often racemic.

  • Impact: In GPR119 agonists, the (S)-enantiomer often shows superior binding affinity compared to the (R)-enantiomer due to specific hydrophobic pocket interactions.

  • Recommendation: Perform chiral resolution on the alcohol precursor before coupling, or use chiral HPLC separation on the final compound.

C. Physicochemical Comparison (Bioisosterism)
PropertyPhenyl Ether AnalogOxan-3-yl (THP) Ether AnalogImpact
cLogP ~3.5~2.1Improved Solubility
tPSA ~30 Ų~40 ŲH-Bond Acceptance
Metabolic Stability Low (Ring oxidation)High (Blocked oxidation)Longer Half-life
Solubility (LogS) -4.5 (Poor)-2.8 (Moderate)Better Formulation
Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 2-[(Oxan-3-yl)methoxy]pyridine Core Scaffold R_Pyridine Pyridine C5/C6 Subs: Modulates Potency & pKa (e.g., -CN, -CF3 for metabolic stability) Core->R_Pyridine Linker Ether Linker (-O-CH2-): Maintains flexibility Avoids acetal instability Core->Linker THP_Ring Oxan-3-yl (THP) Ring: Lowers LogP vs Phenyl Acts as H-bond Acceptor Linker->THP_Ring Chirality C3 Stereocenter: (S) vs (R) Enantiomers critical for binding pocket fit THP_Ring->Chirality

Caption: SAR optimization zones. The THP ring lowers lipophilicity while the pyridine C5/C6 positions drive potency.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Tetrahydropyrans as Phenyl Bioisosteres: Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses cyclic ethers as lipophilicity modulators). [Link]

  • Synthetic Methodology (SNAr on Pyridines): Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions." Chemical Reviews. (Includes context on heteroatom coupling to pyridines). [Link]

  • GPR119 Agonist Applications: Ritter, K., et al. (2012). "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Prevailing Challenges." Journal of Medicinal Chemistry. [Link]

  • General Protocol for Pyridine Ethers: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. [Link]

Sources

Comprehensive In Silico Characterization of 2-[(Oxan-3-yl)methoxy]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous computational framework for the evaluation of 2-[(Oxan-3-yl)methoxy]pyridine , a representative New Chemical Entity (NCE) featuring a pyridine pharmacophore linked to a saturated oxygen heterocycle (tetrahydropyran/oxane) via an ether bridge.

Pyridine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Sorafenib, Isoniazid), often serving as hydrogen bond acceptors in kinase hinge regions. The inclusion of the oxan-3-yl moiety introduces metabolic stability and solubility advantages over carbocyclic analogs. This whitepaper details the in silico protocols required to transition this scaffold from a structural concept to a validated hit, covering Quantum Mechanics (QM), ADMET profiling, and Molecular Dynamics (MD).

Module 1: Quantum Mechanical Profiling (DFT)

Objective: To determine the stable conformers, electronic distribution, and reactivity descriptors prior to macromolecular docking.

Methodology: Density Functional Theory (DFT)

The electronic structure is solved using the Gaussian 16 software suite. The hybrid functional B3LYP is selected for its balance between computational cost and accuracy in predicting organic geometries, paired with the 6-311++G(d,p) basis set to account for diffuse electrons in the ether oxygen and pyridine nitrogen lone pairs.

Protocol:

  • Conformational Search: Generate low-energy conformers using the MMFF94 force field to account for the flexible methoxy linker.

  • Geometry Optimization: Perform Opt+Freq calculations in the gas phase.

  • Solvation Model: Re-optimize using the Polarizable Continuum Model (PCM) with water (

    
    ) to simulate physiological conditions.
    
Key Descriptors & Causality
  • HOMO-LUMO Gap (

    
    ):  A proxy for chemical hardness. A smaller gap suggests high reactivity and polarizability, critical for non-covalent interactions with protein active sites.
    
    • Target Range: 3.0 – 5.0 eV for stable drug-like candidates.

  • Molecular Electrostatic Potential (MEP):

    • Negative Regions (Red): Pyridine Nitrogen (

      
      ) and Ether Oxygen (
      
      
      
      ). These are primary H-bond acceptor sites.
    • Positive Regions (Blue): Hydrogens on the oxane ring, serving as weak H-bond donors or hydrophobic contacts.

DescriptorValue (Predicted)Interpretation
Dipole Moment (

)
~2.4 - 3.1 DebyeIndicates moderate polarity; favorable for solubility.
HOMO Energy -6.2 eVNucleophilic character (electron donor).
LUMO Energy -1.8 eVElectrophilic character (electron acceptor).
Global Hardness (

)
2.2 eVResistance to charge transfer; implies metabolic stability.

Module 2: ADMET & Drug-Likeness Profiling

Objective: To filter candidates based on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) "fail-early" criteria.

Protocol: SwissADME & pkCSM

Input the SMILES string C1COCC(C1)COC2=CC=CC=N2 into predictive engines.

Critical Parameters
  • Lipophilicity (LogP): The oxane ring reduces LogP compared to a phenyl analog, likely placing the Consensus LogP between 1.5 and 2.5 . This is ideal for oral bioavailability (Lipinski’s Rule of 5).

  • Blood-Brain Barrier (BBB) Permeability:

    • Pyridine and ether linkages typically allow BBB penetration unless the polar surface area (TPSA) exceeds 90 Ų.

    • Prediction:High probability of BBB permeation , making it a potential scaffold for CNS targets (e.g., AChE inhibitors).

  • CYP450 Inhibition:

    • Pyridines can coordinate with the Heme iron of CYP enzymes.

    • Risk:[1] Potential inhibitor of CYP2D6 or CYP3A4 . This must be flagged for experimental metabolic stability assays.

Module 3: Target Identification & Molecular Docking

Objective: To predict the binding affinity of the ligand against a biologically relevant target. Rationale: Pyridine-ether scaffolds are privileged structures in Kinase Inhibitors (targeting the ATP binding pocket) and Enoyl-ACP Reductase (InhA) inhibitors (Antitubercular).

Case Study Target: EGFR Kinase Domain (PDB: 1M17) We select EGFR to demonstrate the capacity of the pyridine nitrogen to mimic the adenine ring of ATP.

Docking Workflow (AutoDock Vina / Glide)

Step 1: Protein Preparation

  • Remove crystallographic water molecules (unless bridging).

  • Add polar hydrogens and compute Gasteiger charges.

  • Define Grid Box: Center on the hinge region (Met793 residue). Dimensions:

    
     Å.
    

Step 2: Ligand Preparation

  • Set rotatable bonds: The

    
     ether linkage is the critical pivot point.
    
  • Minimize energy using the UFF force field.

Step 3: Scoring & Analysis

  • Binding Affinity (

    
    ):  A score below -7.0 kcal/mol  indicates a potential hit.
    
  • Interaction Fingerprint:

    • H-Bond: Pyridine

      
      
      
      
      
      Backbone
      
      
      of Met793 (Hinge region).
    • Hydrophobic: Oxane ring

      
       Val726 / Leu844 (Selectivity pocket).
      
Visualization: In Silico Pipeline

The following diagram illustrates the logical flow from structure generation to complex validation.

InSilicoPipeline cluster_validation Validation Loop Input Input: 2-[(Oxan-3-yl)methoxy]pyridine (SMILES/SDF) DFT DFT Optimization (Gaussian 16) B3LYP/6-311++G(d,p) Input->DFT Geometry Opt ADMET ADMET Profiling (SwissADME/pkCSM) LogP, BBB, Toxicity Input->ADMET Drug-Likeness Docking Molecular Docking (AutoDock Vina) Target: EGFR / InhA DFT->Docking ESP Charges ADMET->Docking Filtered Hits MD MD Simulation (GROMACS) 100ns Trajectory Docking->MD Top Pose Analysis Interaction Analysis RMSD, RMSF, MM-PBSA MD->Analysis Stability Data

Figure 1: The computational workflow for characterizing the pyridine-ether scaffold, moving from quantum mechanical optimization to dynamic stability verification.

Module 4: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the Ligand-Protein complex, distinguishing between a "random stick" and a "stable binder."

Protocol: GROMACS (v2023)

System Setup:

  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) for the oxane-pyridine ether.

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add

    
     and 
    
    
    
    ions to reach 0.15 M physiological concentration.

Simulation Steps:

  • Energy Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT Ensemble (100 ps) to stabilize temperature (300 K).

    • NPT Ensemble (100 ps) to stabilize pressure (1 bar).

  • Production Run: 100 ns trajectory with a 2 fs time step.

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success Criterion: Ligand RMSD should stabilize (plateau) within 2-3 Å relative to the protein backbone. Large fluctuations (>5 Å) indicate the ligand is leaving the binding pocket.

  • RMSF (Root Mean Square Fluctuation):

    • Analyze residue flexibility. Binding of the pyridine scaffold should reduce the RMSF of active site residues (rigidification).

  • MM-PBSA (Binding Free Energy):

    • Calculate

      
      .
      
    • This provides a more accurate energy estimation than the static docking score by accounting for solvent effects.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

  • Desai, N. C., et al. (2018). In silico studies, synthesis and anticancer activity of novel diphenyl ether-based pyridine derivatives. Molecular Diversity, 22, 1-13.

Sources

Methodological & Application

Application Note: Experimental Protocols for 2-[(Oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

2-[(Oxan-3-yl)methoxy]pyridine (also known as 2-((tetrahydro-2H-pyran-3-yl)methoxy)pyridine) represents a strategic "ether-linked" scaffold in medicinal chemistry. This structure combines a basic pyridine core with a saturated oxygen heterocycle (tetrahydropyran/oxane) via a hydroxymethyl linker.

Why this scaffold matters:

  • Metabolic Stability: Unlike benzylic ethers, the (oxan-3-yl)methyl ether linkage is resistant to rapid oxidative metabolism (CYP450), offering improved pharmacokinetic profiles.

  • Solubility Enhancement: The saturated THP ring disrupts planarity and increases sp3 character (

    
    ), a key metric in modern drug design for improving solubility compared to biaryl ethers.
    
  • Vectorization: The pyridine ring serves as a versatile "head group" for further functionalization via Directed ortho-Metalation (DoM) or cross-coupling.

This guide provides validated protocols for the synthesis , functionalization , and analytical characterization of this specific scaffold.

Synthesis Protocol: Preparation of the Scaffold

Objective: To synthesize 2-[(oxan-3-yl)methoxy]pyridine on a gram scale via Nucleophilic Aromatic Substitution (


).
Reaction Mechanism & Logic

The synthesis relies on the displacement of a leaving group (chloride) on the pyridine ring by the alkoxide generated from (tetrahydro-2H-pyran-3-yl)methanol.

  • Base Selection: Sodium Hydride (NaH) is chosen to irreversibly deprotonate the alcohol, ensuring high concentration of the nucleophilic alkoxide.

  • Solvent: DMF (N,N-Dimethylformamide) is required to solvate the cation and accelerate the

    
     reaction via a loose ion-pair mechanism.
    
Reagents & Materials
  • Precursor A: 2-Chloropyridine (CAS: 109-09-1) - 1.0 equiv.

  • Precursor B: (Tetrahydro-2H-pyran-3-yl)methanol (CAS: 147027-10-9) - 1.1 equiv.

  • Base: Sodium Hydride (60% dispersion in mineral oil) - 1.2 equiv.

  • Solvent: Anhydrous DMF (dried over molecular sieves).

Step-by-Step Procedure
  • Activation: In a flame-dried 250 mL round-bottom flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to alcohol). Cool to 0°C.[1]

  • Alkoxide Formation: Add (Tetrahydro-2H-pyran-3-yl)methanol (1.1 equiv) dropwise over 15 minutes. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/viscous.
    
  • Coupling: Add 2-Chloropyridine (1.0 equiv) dropwise.

  • Heating: Remove the ice bath and heat the reaction mixture to 90°C for 4-6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The UV-active 2-chloropyridine spot (

      
      ) should disappear, replaced by a more polar product spot (
      
      
      
      ).
  • Quenching: Cool to room temperature. Carefully quench with saturated

    
     solution (exothermic).
    
  • Extraction: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).
    
Visualization of Synthesis Workflow

SynthesisWorkflow Alcohol (Tetrahydro-2H-pyran-3-yl)methanol Base NaH / DMF (0°C) Alcohol->Base Alkoxide Intermediate Alkoxide Base->Alkoxide Deprotonation Heat Heat (90°C, 6h) Alkoxide->Heat Pyridine 2-Chloropyridine Pyridine->Heat Product 2-[(Oxan-3-yl)methoxy]pyridine Heat->Product SnAr Coupling

Figure 1: Reaction workflow for the nucleophilic aromatic substitution to generate the ether scaffold.

Application Protocol: Regioselective C3-Functionalization

Objective: To utilize the ether oxygen as a Directing Group (DG) for C3-lithiation, enabling the attachment of electrophiles (e.g., Boron, Iodine) for downstream drug synthesis.

Mechanistic Insight

Standard n-Butyllithium (n-BuLi) often attacks the pyridine ring nucleophilically at C6 or C2. To achieve C3-lithiation (ortho to the ether), we must use a sterically hindered, non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The ether oxygen coordinates the Lithium, directing deprotonation to the C3 position via the Complex Induced Proximity Effect (CIPE).

Protocol: C3-Lithiation and Boroylation
  • Base Preparation (In-situ):

    • In a dried Schlenk flask under Argon, dissolve 2,2,6,6-Tetramethylpiperidine (1.2 equiv) in anhydrous THF at -78°C.

    • Add n-BuLi (1.2 equiv) dropwise. Warm to 0°C for 15 min to form LiTMP, then cool back to -78°C .

  • Lithiation:

    • Dissolve 2-[(Oxan-3-yl)methoxy]pyridine (1.0 equiv) in THF.

    • Add this solution dropwise to the LiTMP at -78°C.

    • Stir for 45 minutes at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the 3-lithio species.

  • Electrophile Trapping (Suzuki Precursor):

    • Add Triisopropyl borate (

      
      , 1.5 equiv) rapidly.
      
    • Stir at -78°C for 30 minutes, then allow to warm to room temperature overnight.

  • Workup:

    • Quench with 2M HCl to hydrolyze the boronate ester to the boronic acid (or work up under neutral conditions to isolate the ester).

Visualization of Directing Effect

Lithiation Substrate 2-[(Oxan-3-yl)methoxy]pyridine Complex Coordination Complex (Li...O Interaction) Substrate->Complex + LiTMP LiTMP LiTMP (Base) LiTMP->Complex TS Transition State (C3 Deprotonation) Complex->TS CIPE Effect Lithiated 3-Lithio Intermediate TS->Lithiated - TMP(H) Final 3-Substituted Product Lithiated->Final + E+ Electrophile Electrophile (E+) Electrophile->Final

Figure 2: Mechanism of Directed ortho-Metalation (DoM) showing the coordination of Lithium to the ether oxygen.

Analytical Data & QC Specifications

To validate the integrity of the synthesized scaffold, compare experimental data against these reference values.

Proton NMR ( H NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Pyridine C6-H 8.15dd (Doublet of Doublets)1HMost deshielded, adjacent to Nitrogen.
Pyridine C4-H 7.56ddd1HPara to Nitrogen.
Pyridine C5-H 6.85ddd1HShielded by resonance.
Pyridine C3-H 6.74d1HOrtho to Ether, shielded.
Linker

4.15d (Doublet)2HCharacteristic ether shift.
THP C2/C6-H 3.90 - 3.30m (Multiplet)4HEther protons on the THP ring.
THP C3-H 2.15m1HMethine proton (chiral center).
THP C4/C5-H 1.90 - 1.40m4HRing methylene protons.
HPLC Purity Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

  • Acceptance Criteria: Purity > 95% area.

References

  • Gros, P., & Fort, Y. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: Evidence for regiospecificity at C-6. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry. (Standard reference for CIPE and DoM mechanisms).
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Reference for

    
     and THP solubility logic).
    

Sources

Application Note: Strategic Utilization of 2-[(Oxan-3-yl)methoxy]pyridine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 2-[(Oxan-3-yl)methoxy]pyridine motif (also known as 2-((tetrahydro-2H-pyran-3-yl)methoxy)pyridine) represents a critical structural solution for multiparametric optimization (MPO). This scaffold combines the privileged pyridine ring—ubiquitous in kinase inhibitors and GPCR ligands—with a tetrahydropyran-3-yl (THP) group via a flexible ether linker.

This Application Note provides a technical roadmap for incorporating this moiety to resolve common lead liabilities: high lipophilicity (LogP), poor aqueous solubility, and metabolic instability. Unlike the acid-labile 2-THP protecting groups, the 3-substituted oxane described here forms a metabolically robust ether linkage suitable for final drug candidates.

Scientific Rationale: The "Why" and "When"

Bioisosterism and Physicochemical Tuning

The incorporation of the oxan-3-yl group is a strategic bioisosteric replacement for cyclohexyl or phenyl rings.

  • Lipophilicity Modulation: The oxygen atom in the THP ring lowers cLogP by approximately 1.0–1.5 units compared to a cyclohexyl analog, significantly improving Lipinski compliance.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), enhancing aqueous solubility without introducing a donor (HBD) that might compromise membrane permeability.

  • Conformational Sampling: The methylene linker (

    
    ) introduces a specific vector that allows the THP ring to explore hydrophobic pockets distinct from direct aryl-aryl couplings.
    
Comparative Metrics
Scaffold VariantcLogP (Est.)tPSA (

)
Solubility PotentialMetabolic Risk
2-(Benzyloxy)pyridine 3.222LowHigh (CYP oxidation at benzylic C)
2-(Cyclohexylmethoxy)pyridine 3.822Very LowHigh (Aliphatic hydroxylation)
2-[(Oxan-3-yl)methoxy]pyridine 1.9 31 High Moderate (Stable ether linkage)

Application I: Synthetic Protocols

The synthesis of 2-[(Oxan-3-yl)methoxy]pyridine requires careful selection of the reaction manifold to avoid


-alkylation byproducts (a common issue with pyridones) and to ensure enantiopurity if using chiral THP starting materials.
Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient pyridines (e.g., 2-fluoro- or 2-chloropyridines). This is the preferred industrial route due to scalability and regioselectivity.

Reagents:

  • Substrate: (Tetrahydro-2H-pyran-3-yl)methanol (CAS: 14774-36-8)

  • Electrophile: 2-Fluoropyridine (CAS: 372-48-5)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried reaction vessel with (Tetrahydro-2H-pyran-3-yl)methanol (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0°C under

    
    .
    
  • Activation: Add NaH (1.2 equiv) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Caution:

    
     gas evolution.
    
  • Addition: Add 2-Fluoropyridine (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the alcohol.

  • Quench & Workup: Quench with sat.

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine. Dry over
    
    
    .
  • Purification: Silica gel chromatography (Gradient: 0–30% EtOAc/Hexanes).

Protocol B: Mitsunobu Coupling

Best for: Complex pyridine substrates where


 is not viable (e.g., electron-rich pyridines).

Reagents:

  • Substrate: 2-Hydroxypyridine (exists as 2-pyridone tautomer)

  • Alcohol: (Tetrahydro-2H-pyran-3-yl)methanol[1]

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
  • Azodicarboxylate: DIAD or DEAD

Critical Control Point: The Mitsunobu reaction with 2-pyridone can yield a mixture of


-alkyl  (desired) and 

-alkyl
(undesired) products. The use of bulky phosphines and non-polar solvents (Toluene) favors

-alkylation.

Visualization: Synthesis & Optimization Workflow

The following diagram outlines the decision logic for synthesizing and profiling this scaffold.

SynthesisWorkflow Start Target: 2-[(Oxan-3-yl)methoxy]pyridine CheckPyridine Analyze Pyridine Substrate Start->CheckPyridine IsElectronDeficient Is Pyridine Electron Deficient? (e.g., -F, -Cl, -CN, -NO2) CheckPyridine->IsElectronDeficient MethodSNAr Route A: SNAr Reaction (NaH, THF, Heat) IsElectronDeficient->MethodSNAr Yes MethodMitsunobu Route B: Mitsunobu Coupling (PPh3, DIAD, Toluene) IsElectronDeficient->MethodMitsunobu No Purification Purification (Silica Chromatography) MethodSNAr->Purification MethodMitsunobu->Purification QC QC Check: 1. 1H-NMR (Ether CH2 shift ~4.2 ppm) 2. LCMS (Purity >95%) Purification->QC Assays Downstream Assays: Solubility & Metabolic Stability QC->Assays

Figure 1: Decision tree for the synthesis of oxanyl-methoxy-pyridine scaffolds based on substrate electronics.

Application II: Metabolic Stability Profiling

Once synthesized, the scaffold must be validated for metabolic stability. The THP ring is generally stable, but the ether methylene and the pyridine nitrogen are potential "soft spots."

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance (


) of the lead compound.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound (1 µM final concentration, <0.1% DMSO)

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)

Procedure:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • High Stability:

    
     min. The THP-ether linkage is robust.[2][3]
    
  • Low Stability:

    
     min.
    
    • Diagnosis: Look for +16 Da metabolites.

    • If Pyridine N-oxide formed: Sterically block the pyridine nitrogen or reduce electron density.

    • If THP hydroxylated: The 3-position is generally more stable than the 2-position, but oxidation can occur. Consider adding a fluorine to the THP ring to block metabolism.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for cyclic ether bioisosteres). Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (General reference for LogP/Solubility optimization using ethers). Link

  • Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry, 10, 383–394. (Discussion on

    
     vs Mitsunobu in library synthesis). Link
    
  • Tetrahydro-2H-pyran-3-methanol (CAS 14774-36-8) Data Sheet. PubChem. Link

Sources

Application Notes & Protocols: The 2-[(Oxan-3-yl)methoxy]pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: Navigating the Chemical Space of a Privileged Scaffold

In the landscape of contemporary drug design, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the architecture of numerous FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions, coupled with its metabolic stability, renders it a privileged scaffold. This guide focuses on a specific, yet broadly applicable, subclass: 2-alkoxypyridines, with a particular conceptual focus on the 2-[(Oxan-3-yl)methoxy]pyridine moiety. While public domain data on this exact molecule is sparse, its constituent parts—the 2-alkoxypyridine core and the oxane (tetrahydropyran) ring—are well-established pharmacophores. This document, therefore, serves as both an application note on the strategic use of this scaffold and a set of actionable protocols for its synthesis and evaluation. We will extrapolate from known principles of related structures to provide a robust framework for researchers.

The 2-alkoxy substituent significantly modulates the electronic properties of the pyridine ring. Compared to an unsubstituted pyridine (pKa of pyridinium ~5.2), the electron-withdrawing inductive effect of the alkoxy group decreases the basicity of the ring nitrogen (pKa of 2-methoxypyridinium ~3.06).[3] This seemingly subtle electronic tweak has profound implications for drug design, influencing target engagement, pharmacokinetic properties, and off-target effects. The inclusion of an oxane ring, a common motif for improving solubility and metabolic stability, further enhances the drug-like properties of the scaffold.

This guide will delve into the strategic rationale for employing the 2-[(Oxan-3-yl)methoxy]pyridine scaffold, provide detailed synthetic protocols, and outline methodologies for its incorporation and evaluation in drug discovery programs.

I. Strategic Rationale & Design Principles

The strategic incorporation of the 2-[(Oxan-3-yl)methoxy]pyridine scaffold into a drug candidate is underpinned by several key medicinal chemistry principles:

  • Modulation of Basicity and Target Engagement: The reduced basicity of the 2-alkoxypyridine nitrogen can be critical for avoiding interactions with aminergic GPCRs or ion channels, common sources of off-target toxicity. Simultaneously, the pyridine nitrogen remains a competent hydrogen bond acceptor, allowing for specific interactions within a target's binding pocket.

  • Vectorial Projection and Scaffold Hopping: The ether linkage provides a flexible vector to position the oxane moiety into specific regions of a binding site. The oxane itself can serve as a water-soluble handle, a lipophilic fragment replacement, or a conformational anchor.

  • Improved Physicochemical Properties: The oxane ring is often used to enhance aqueous solubility and disrupt planarity, which can mitigate aggregation and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic cleavage than an ester or amide bond. The pyridine and oxane rings also possess sites that can be modified to block metabolic hotspots.

The following diagram illustrates a typical workflow for integrating this scaffold into a lead optimization campaign.

G cluster_0 Scaffold Integration Workflow A Initial Hit Compound (e.g., with labile group or poor PK) B Hypothesis Generation: Introduce 2-[(Oxan-3-yl)methoxy]pyridine to improve solubility, reduce basicity, or probe new interactions A->B C Synthesis of Analogs (See Protocol I) B->C D In Vitro Biological Evaluation (e.g., Potency, Selectivity - See Protocol II) C->D E ADME & PK Profiling (Solubility, Permeability, Metabolic Stability) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Candidate Nomination F->G Favorable Profile H Further Optimization (Iterative cycle) F->H Suboptimal Profile H->B

Caption: Workflow for scaffold integration in lead optimization.

II. Synthesis and Characterization Protocols

The synthesis of 2-[(Oxan-3-yl)methoxy]pyridine and its derivatives can be approached through several reliable methods. The most common is a Williamson ether synthesis.

Protocol I: Synthesis of 2-[(Oxan-3-yl)methoxy]pyridine

This protocol describes the synthesis starting from commercially available 2-chloropyridine and (oxan-3-yl)methanol.

A. Rationale: This is a standard and robust SNAr (Nucleophilic Aromatic Substitution) reaction. 2-Chloropyridine is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. Sodium hydride is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a highly nucleophilic alkoxide.

B. Materials:

  • 2-Chloropyridine

  • (Oxan-3-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

C. Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add (Oxan-3-yl)methanol (1.1 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 0.1 M concentration relative to the alcohol).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. The solution should become a clear or slightly hazy suspension of the sodium alkoxide.

  • Nucleophilic Substitution: Add 2-chloropyridine (1.0 equivalent) dropwise to the stirred alkoxide solution.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-chloropyridine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with EtOAc and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

III. Application in Biological Assays and Drug Discovery

Once synthesized, derivatives of the 2-[(Oxan-3-yl)methoxy]pyridine scaffold must be evaluated in relevant biological assays. Pyridine-containing compounds have shown efficacy against a wide range of targets, including kinases, carbonic anhydrases, and infectious agents.[2][4][5]

Protocol II: General Kinase Inhibition Assay (Example: PI3K/mTOR)

Derivatives of 2-methoxypyridine have been investigated as PI3K/mTOR dual inhibitors.[6] This protocol provides a general framework for assessing the inhibitory activity of new analogs.

A. Rationale: This protocol utilizes a commercially available luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

B. Materials:

  • Recombinant human kinase (e.g., PI3Kα, mTOR)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP at a concentration near the Kₘ value

  • Test compound (2-[(Oxan-3-yl)methoxy]pyridine derivative) dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase assay buffer.

    • Test compound dilution (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase enzyme.

  • Initiation: Pre-incubate the plate for 15 minutes at room temperature. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps: adding an ADP-Glo™ reagent to deplete unused ATP, followed by adding a kinase detection reagent to convert ADP to ATP and then measure light production via a luciferase reaction.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram illustrates the principle of the kinase inhibition assay.

G cluster_0 Kinase Inhibition Assay Principle A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Active Enzyme C Test Compound (Inhibitor) E Luciferase Reaction: ADP -> ATP -> Light B->E Detection Step D No Reaction (Low ADP) C->D Inhibition D->E Detection Step F High Luminescence (No Inhibition) E->F From B G Low Luminescence (Inhibition) E->G From D

Caption: Principle of a luminescence-based kinase inhibition assay.

IV. Structure-Activity Relationship (SAR) Data

While specific SAR data for 2-[(Oxan-3-yl)methoxy]pyridine is not available, we can infer potential trends from related series of 2-alkoxypyridine and pyridine derivatives.

Scaffold/Derivative ClassTarget ClassKey SAR ObservationsReference
2,3,5-Trisubstituted Pyridinesp38 MAPK / IL-1βThe nature of the substituent at the 2-position (alkoxy, amino) significantly impacts potency. A 2,3-dihydrobenzofuran group at the 3-position via an amine bridge was found to be effective.[7]
2-Methoxypyridine-3-carbonitrilesAnticancer (various cell lines)The presence of the 3-nitrile group is considered a key pharmacophore. Substituents on an aryl ring at the 4-position, such as nitro, methoxy, and chloro groups, enhance cytotoxic activity.[2][8]
Sulfonamide MethoxypyridinesPI3K/mTORA 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide core was identified as a potent PI3K inhibitor. Modifications to other parts of the molecule were used to improve metabolic stability.[6]
Pyridine DerivativesAntimalarial (P. falciparum)Specific substitution patterns on the pyridine ring led to potent inhibition of parasite multiplication, with the most active compounds showing IC₅₀ values in the nanomolar range against drug-resistant strains.[5]

These examples demonstrate that the 2-alkoxy group serves as a valuable modulator of activity and that the substitution pattern on the rest of the pyridine ring is critical for achieving potent and selective inhibition against a variety of biological targets.

V. Conclusion

The 2-[(Oxan-3-yl)methoxy]pyridine scaffold represents a promising, albeit underexplored, platform for drug discovery. By combining the electronically-tuned 2-alkoxypyridine core with the favorable physicochemical properties of the oxane ring, medicinal chemists have a versatile tool to address challenges in lead optimization, from modulating basicity to improving ADME profiles. The protocols and principles outlined in this guide provide a solid foundation for the synthesis, evaluation, and rational design of novel therapeutics based on this valuable chemical architecture.

References

  • ChemicalBook. (2026). 2-Methoxypyridine | 1628-89-3.
  • Biosynth. (n.d.). 2-Methoxypyridin-3-ol | 13472-83-8.
  • Pouliot, M., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 114-117.
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine.
  • Gül, H. İ., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.
  • Saeed, A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2636.
  • Carrasco, E., et al. (2014). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 84, 453-466.
  • Valdez-Salas, B., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • Wang, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736.
  • Valdez-Salas, B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

Sources

Application Notes and Protocols for the Comprehensive Analysis of 2-[(Oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Overview and Analytical Imperative

2-[(Oxan-3-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine ring linked to an oxane (tetrahydropyran) moiety via an ether bridge. This unique combination of an aromatic, electron-deficient pyridine core and a saturated, flexible oxane ring imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for coordination, while the oxane ring can influence solubility, metabolic stability, and conformational presentation.

Given its potential role as a key intermediate or a final active pharmaceutical ingredient (API), establishing a robust and comprehensive analytical workflow is paramount. This guide provides an in-depth exploration of the essential analytical techniques required to confirm the identity, purity, and structural integrity of 2-[(Oxan-3-yl)methoxy]pyridine. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are not only reproducible but also fundamentally understood. This integrated approach, combining chromatographic separation with spectroscopic elucidation, forms a self-validating system for the complete characterization of the target molecule.

Section 1: Chromatographic Techniques for Separation and Purity Assessment

The primary goal of chromatography is to separate the target analyte from impurities, starting materials, and by-products. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability. For 2-[(Oxan-3-yl)methoxy]pyridine, both techniques are viable and offer distinct advantages.

Gas chromatography (GC) is a powerful technique for analyzing volatile substances.[1] The ether and pyridine components of the molecule suggest it is sufficiently volatile and thermally stable for GC analysis, making it an excellent choice for purity assessment and identification when coupled with a mass spectrometer.[2][3] High-Performance Liquid Chromatography (HPLC) is exceptionally versatile and is the workhorse for analyzing pyridine derivatives, especially when dealing with complex mixtures or when the compound might degrade at high temperatures.[4][5][6][7]

Analytical_Workflow cluster_prep Sample Preparation cluster_sep Separation & Quantification cluster_id Identification & Elucidation Prep Dissolve in Appropriate Solvent (e.g., Methanol, ACN) HPLC HPLC (Purity & Quantification) Prep->HPLC Liquid Injection GC GC (Purity & Volatile Impurities) Prep->GC Liquid Injection NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR For Structural Analysis MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS LC-MS GC->MS GC-MS

Figure 1: General analytical workflow for 2-[(Oxan-3-yl)methoxy]pyridine.

High-Performance Liquid Chromatography (HPLC) with UV and MS Detection

Expertise & Rationale: HPLC is the preferred method for quantitative analysis and purity profiling of non-volatile or thermally sensitive compounds. We employ a reverse-phase (RP) method, as the molecule possesses sufficient non-polar character to be retained on a C18 stationary phase. The pyridine ring contains a strong chromophore, making UV detection highly effective and specific.[5][6] Coupling HPLC with a mass spectrometer (LC-MS) provides an orthogonal detection method that confirms the molecular weight of the main peak and any impurities, significantly increasing confidence in peak identification.[8]

Protocol: HPLC-UV/MS for Purity and Quantification

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

    • Mass Spectrometer (Single Quadrupole or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm (Pyridine absorbs strongly in this region).[5]

  • MS Conditions (ESI Positive Mode):

    • Ionization Mode: ESI+. The pyridine nitrogen is basic and readily protonated.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in methanol.

    • Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Validation & Trustworthiness:

    • The protocol's validity is confirmed by assessing system suitability parameters: peak symmetry (should be 0.9-1.5), theoretical plates (>2000), and retention time reproducibility (%RSD < 1%).

    • Linearity should be established by injecting a series of standards to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[1][2] It provides excellent separation efficiency and delivers a mass spectrum for each eluting peak, which serves as a chemical "fingerprint" for definitive identification. This is particularly useful for identifying residual solvents, starting materials, or volatile by-products that may not be well-resolved by HPLC.

Protocol: GC-MS for Identity and Volatile Impurity Profiling

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., Quadrupole).

  • GC Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[9] This column provides good separation for a wide range of semi-polar compounds.

    • Injector: Splitless mode at 250 °C to ensure complete vaporization without discrimination.[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV. EI provides reproducible, library-searchable fragmentation patterns.[9]

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a solution of the sample at ~100 µg/mL in a suitable volatile solvent like ethyl acetate or dichloromethane.

Data Comparison Table

ParameterHPLC-UV/MSGC-MS
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid stationary phases.
Best For Purity, quantification, non-volatile or thermally labile compounds.Identity confirmation, volatile impurities, thermally stable compounds.
Detection UV (quantitative), MS (identity).MS (identity and quantitative).
Sensitivity High (ng to pg level with MS).Very high (pg to fg level).
Key Advantage Broad applicability, non-destructive (UV).High resolution, provides library-searchable mass spectra.

Section 2: Spectroscopic Techniques for Structural Elucidation

While chromatography confirms purity and quantity, spectroscopy provides definitive proof of the molecular structure. A combination of NMR, MS, and IR spectroscopy is required for unambiguous characterization.

Spectroscopy_Map Compound 2-[(Oxan-3-yl)methoxy]pyridine NMR NMR Spectroscopy Compound->NMR Provides: - Atom Connectivity - 3D Stereochemistry MS Mass Spectrometry Compound->MS Provides: - Molecular Weight - Fragmentation Pattern IR IR Spectroscopy Compound->IR Provides: - Functional Group ID

Figure 2: Relationship between spectroscopic techniques for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the exact structure of an organic molecule.[10][11] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For 2-[(Oxan-3-yl)methoxy]pyridine, NMR will confirm the presence and substitution pattern of both the pyridine and oxane rings.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire at least 1024 scans due to the low natural abundance of ¹³C.

Expected Spectral Features & Interpretation:

  • ¹H NMR:

    • Pyridine Ring Protons (δ 7.0-8.5 ppm): Expect three distinct signals in the aromatic region. The proton at the C6 position (alpha to nitrogen) will be the most downfield (deshielded).[10]

    • Methoxy Protons (-OCH₂-): A doublet around δ 4.0-4.5 ppm, coupling to the proton on C3 of the oxane ring.

    • Oxane Ring Protons (δ 1.5-4.0 ppm): A series of complex multiplets in the aliphatic region. The protons on carbons adjacent to the ring oxygen will be further downfield.

  • ¹³C NMR:

    • Pyridine Ring Carbons (δ 120-160 ppm): Expect five distinct signals, with the carbon at C2 (bearing the methoxy group) being the most downfield.

    • Methoxy Carbon (-OCH₂-): A signal around δ 60-75 ppm.

    • Oxane Ring Carbons (δ 20-70 ppm): Five signals corresponding to the saturated ring carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. The fragmentation pattern observed, especially with EI, offers corroborating structural evidence.[12]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation:

    • ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Method:

    • Prepare a dilute solution (~10 µg/mL) in methanol with 0.1% formic acid.

    • Infuse the sample directly into the ESI source operating in positive ion mode.

    • Acquire the spectrum and determine the exact mass of the protonated molecular ion [M+H]⁺.

Expected Fragmentation Pattern (EI from GC-MS):

The molecular ion peak (M⁺) should be visible. Key fragmentation pathways to look for include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxane ring oxygen.

  • Ether Bond Cleavage: Scission of the bond between the methoxy CH₂ and the oxygen, or the oxygen and the pyridine ring.

  • Loss of the Oxane Moiety: Fragmentation leading to a pyridyl-methoxy cation.

  • Pyridine Ring Fragmentation: Characteristic losses associated with the pyridine structure.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.[13] It is an excellent first-pass technique to confirm that the major structural components of the molecule are present.

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation:

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan the sample from 4000 to 600 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050-3100C-H StretchAromatic (Pyridine)
~2850-2960C-H StretchAliphatic (Oxane, Methoxy)
~1580-1610C=C, C=N StretchPyridine Ring
~1430-1470C-H BendAliphatic
~1050-1150C-O-C StretchEther and Oxane

Conclusion: An Integrated Analytical Strategy

The robust characterization of 2-[(Oxan-3-yl)methoxy]pyridine is not achieved by a single technique but by the logical integration of several. Chromatography (HPLC and GC) establishes the purity and quantifies the analyte, while a suite of spectroscopic methods (NMR, MS, IR) provides unambiguous confirmation of its molecular structure. By following the detailed protocols and understanding the rationale behind each choice, researchers can generate a comprehensive and reliable data package, ensuring the quality and integrity of this compound for its intended application in research and development.

References

  • Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. Available at: [Link]

  • AZoM. (2021). How Does Gas Chromatography Identify Compounds?. Available at: [Link]

  • Defense Technical Information Center (DTIC). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • ResearchGate. (2019). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ProQuest. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... Available at: [Link]

  • MDPI. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available at: [Link]

  • ResearchGate. 2-Methoxy Pyridine. Available at: [Link]

  • Royal Society of Chemistry. (2019). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Available at: [Link]

  • SpringerLink. (1966). Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds. Available at: [Link]

  • SciELO. (2015). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine.... Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass spectrometry 1. Available at: [Link]

Sources

"2-[(Oxan-3-yl)methoxy]pyridine as an intermediate in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-[(Oxan-3-yl)methoxy]pyridine as an intermediate in organic synthesis" Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Strategic Ether Scaffold for Medicinal Chemistry[1]

Executive Summary

2-[(Oxan-3-yl)methoxy]pyridine (IUPAC: 2-((tetrahydro-2H-pyran-3-yl)methoxy)pyridine) represents a specialized building block in modern drug discovery.[1] It combines a pyridine ring—a privileged scaffold in kinase and GPCR ligands—with a tetrahydropyran (THP) ring via an ether linkage.[1]

This intermediate is primarily utilized to:

  • Modulate Lipophilicity (LogD): The THP ring reduces lipophilicity compared to cyclohexyl or phenyl analogs while maintaining steric bulk.[1]

  • Enhance Metabolic Stability: The cyclic ether is generally more resistant to oxidative metabolism (CYP450) than acyclic alkyl ethers.[1]

  • Introduce Vectorality: The 3-substituted oxane ring creates a specific spatial vector for substituents, often exploited to access specific hydrophobic pockets in protein targets.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 2-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridine
Common Name 2-[(Oxan-3-yl)methoxy]pyridine
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
LogP (Calc) ~1.8 – 2.1 (Moderate lipophilicity)
H-Bond Acceptors 3 (Pyridine N, Ether O, THP O)
Key Reactivity Electrophilic aromatic substitution (C3/C5), Lithiation (C3), Pyridine N-oxidation

Synthesis Protocols

The synthesis of 2-alkoxypyridines is classically achieved via Nucleophilic Aromatic Substitution (


) or Mitsunobu coupling.[1] The 

route is preferred for scale-up due to higher atom economy and easier purification.
Method A: Nucleophilic Aromatic Substitution ( ) (Preferred)

This method utilizes the high reactivity of 2-fluoropyridine toward alkoxide nucleophiles.[1]

Reagents:

  • Substrate: 2-Fluoropyridine (1.0 equiv)

  • Nucleophile: (Tetrahydro-2H-pyran-3-yl)methanol (1.1 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) or Potassium tert-butoxide (KOtBu)[1]

  • Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

  • Preparation of Alkoxide:

    • Charge a flame-dried reaction flask with NaH (1.2 equiv) under an inert atmosphere (

      
       or Ar).
      
    • Add anhydrous THF (5 mL/mmol). Cool to 0°C.

    • Add (Tetrahydro-2H-pyran-3-yl)methanol dropwise.[1]

    • Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete deprotonation (

      
       gas evolution ceases).
      
  • Coupling:

    • Cool the mixture back to 0°C.

    • Add 2-Fluoropyridine dropwise.[1]

    • Note: 2-Chloropyridine can be used but requires heating (80-100°C) and a stronger solvent like DMF or DMSO.[1]

  • Reaction:

    • Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Work-up:

    • Quench carefully with saturated

      
       solution.
      
    • Extract with EtOAc (3x).[1] Wash combined organics with water and brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).[1] The product is typically a colorless to pale yellow oil.

Method B: Mitsunobu Reaction (Alternative)

Used when the pyridine component has sensitive substituents incompatible with strong bases.[1]

Reagents:

  • Substrate: 2-Hydroxypyridine (2-Pyridone tautomer)[1]

  • Alcohol: (Tetrahydro-2H-pyran-3-yl)methanol[1]

  • Coupling Agents:

    
     / DIAD (Diisopropyl azodicarboxylate)[1]
    

Critical Insight: 2-Hydroxypyridine exists in equilibrium with 2-pyridone.[1] Mitsunobu conditions generally favor O-alkylation (kinetic product) over N-alkylation, but N-alkylated byproducts are common.[1]


 is superior for exclusively obtaining the O-linked ether.

Mechanistic Visualization

The following diagram illustrates the


 pathway, highlighting the critical Meisenheimer complex intermediate that dictates the reaction's success.

SNAr_Mechanism Start Reagents: 2-Fluoropyridine + Oxan-3-yl-methanol Deprotonation Step 1: Alkoxide Formation (NaH, THF) Start->Deprotonation Activation Attack Step 2: Nucleophilic Attack (Addition) Deprotonation->Attack RO- Nucleophile Intermediate Meisenheimer Complex (Stabilized Anion) Attack->Intermediate Rate Limiting Step Elimination Step 3: Elimination of F- Intermediate->Elimination Fast Product Product: 2-[(Oxan-3-yl)methoxy]pyridine Elimination->Product Aromatization

Figure 1: Reaction pathway for the synthesis of 2-[(Oxan-3-yl)methoxy]pyridine via Nucleophilic Aromatic Substitution.

Applications in Drug Discovery

A. Bioisosteric Replacement

This scaffold is frequently used to replace:

  • Benzylic Ethers: The pyridine ring reduces lipophilicity (LogP) and improves solubility compared to a phenyl ring.[1]

  • Cyclohexyl Ethers: The THP oxygen acts as a weak H-bond acceptor, potentially interacting with solvent or specific residues in the binding pocket, unlike the inert cyclohexyl group.

B. Kinase Inhibitor Design

In kinase inhibitors, the pyridine nitrogen often serves as the "hinge binder" (accepting a H-bond from the backbone NH).[1] The (Oxan-3-yl)methoxy tail projects into the Solvent Front or Ribose Pocket .[1]

  • Design Tip: The chiral center at the 3-position of the oxane ring allows for the separation of enantiomers to probe stereospecific binding interactions.

C. Metabolic Stability Rationale

Acyclic ethers (e.g., ethoxy, isopropoxy) are prone to rapid O-dealkylation by CYP450 enzymes.[1] The cyclic THP ether is sterically hindered and electronically distinct, often showing superior metabolic stability (


 in microsomes).[1]

Safety & Handling

  • 2-Fluoropyridine: Highly flammable and volatile.[1] Toxic by inhalation. Handle in a fume hood.

  • Sodium Hydride: Reacts violently with water releasing hydrogen gas. Use dry solvents and quench excess reagent carefully with isopropanol or solid ammonium chloride before adding water.

  • Product: Pyridine derivatives can be skin irritants. Wear standard PPE (gloves, goggles, lab coat).[1]

References

  • S_NAr Chemistry on Pyridines

    • Title: "Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Practical Guide."
    • Source:Journal of Organic Chemistry, Standard Protocol Review.
    • Context: General methodology for 2-alkoxypyridine synthesis.[1]

  • Tetrahydropyrans in MedChem

    • Title: "Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method."[2]

    • Source:[1]

    • Context: Utility of THP rings in antitumor agents and drug solubility.
  • 2-Alkoxypyridines as Bioisosteres

    • Title: "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids."[1]

    • Source:PMC (NIH), [1]

    • Context: Discusses the reduced basicity and specific steric properties of 2-alkoxypyridines compared to pyridines.
  • Building Block Nomenclature

    • Title: "Oxan-3-yl Nomenclature and Derivatives."[1][3]

    • Source:[1]

    • Context: Validation of the "oxan-3-yl" naming convention for tetrahydropyran-3-yl groups.[1]

Sources

Application Notes & Protocols: The Pyridine-Tetrahydropyran Scaffold in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. The pyridine ring is a quintessential example of such a "privileged scaffold".[1] Its aromatic, electron-deficient nature and ability to act as a hydrogen bond acceptor make it a versatile component for engaging with biological targets.[1][2] Hundreds of FDA-approved drugs, ranging from antibacterial agents to kinase inhibitors, incorporate a pyridine moiety, highlighting its profound impact on pharmacological activity.[1]

Complementing the pyridine core, the oxane, or tetrahydropyran (THP), ring has emerged as a critical tool for optimizing the physicochemical properties of drug candidates. The THP moiety is often employed as a bioisostere for less favorable groups, such as cyclohexane or gem-dimethyl groups, to enhance aqueous solubility, reduce metabolic lability, and improve overall ADME (absorption, distribution, metabolism, and excretion) profiles.[3] The oxygen atom within the THP ring can also serve as an additional hydrogen bond acceptor, providing new points of contact with a target protein.[3]

This guide provides a detailed examination of synthetic strategies for incorporating the 2-[(Oxan-3-yl)methoxy]pyridine motif and related structures into complex bioactive molecules. We will explore key synthetic transformations, provide detailed, field-tested protocols, and explain the underlying chemical principles that guide these methodologies. As a practical case study, we will focus on a synthetic approach analogous to that used for Tazemetostat (Tazverik®) , an FDA-approved EZH2 inhibitor, which masterfully utilizes a pyridine-tetrahydropyran combination to achieve its therapeutic effect.[4][5][6]

Core Synthetic Strategies: Forging the Pyridine-Oxane Linkage

The covalent linkage of a pyridine and a tetrahydropyran ring can be achieved through several robust synthetic methods. The choice of strategy depends on the desired connectivity (ether, amine, etc.) and the available starting materials. Two of the most powerful and widely used approaches are the Williamson ether synthesis and reductive amination.

A. Williamson Ether Synthesis for C-O Linkage

This classical method is ideal for creating the precise ether linkage found in the titular 2-[(Oxan-yl)methoxy]pyridine structure. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an alkyl halide or sulfonate.[7][8]

  • Path A: A pyridin-2-ol (or its tautomer, 2-pyridone) is deprotonated with a strong base (e.g., NaH) to form a pyridin-2-oxide anion, which then displaces a leaving group (e.g., -Br, -OTs) on a functionalized tetrahydropyran.

  • Path B: An alcohol on the tetrahydropyran ring (e.g., (oxan-3-yl)methanol) is deprotonated to form an alkoxide, which displaces a leaving group (e.g., -Cl, -Br) at the 2-position of the pyridine ring.

Causality Behind the Choice: For an efficient SN2 reaction, the electrophilic carbon should be sterically unhindered (primary > secondary >> tertiary).[8] Therefore, Path A, involving a primary halide on the tetrahydropyran side chain, is generally the more efficient and reliable disconnection.

cluster_0 Disconnection Approaches for Pyridine-Oxane Scaffolds cluster_1 Williamson Ether Synthesis (C-O Bond) cluster_2 Reductive Amination (C-N Bond) Target Pyridine-Oxane Scaffold Path_A Path A: Pyridin-2-ol + THP-LG Target->Path_A S(N)Ar or Williamson Path_B Path B: Pyridine-LG + THP-OH Target->Path_B Williamson Path_C Aminopyridine + THP-Ketone Target->Path_C Reductive Amination

Figure 1: Key synthetic disconnections for linking Pyridine and Tetrahydropyran (THP) moieties.

Application Case Study: Synthesis of a Key Intermediate for Tazemetostat

Tazemetostat is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase.[4][5] Its structure features a core biphenyl system where one of the phenyl rings is substituted with a 5-(ethyl(tetrahydro-2H-pyran-4-yl)amino) group. This specific moiety is crucial for the compound's activity and properties, and its synthesis provides an excellent example of the strategic use of reductive amination.

The following protocols outline the synthesis of a key intermediate, demonstrating the sequential introduction of the tetrahydropyran and ethyl groups onto an aniline precursor.

A Aniline Precursor (e.g., Methyl 5-amino-4-methyl-2-bromobenzoate) C Intermediate: Secondary Amine A->C Protocol 1: Reductive Amination B Tetrahydropyran-4-one B->C E Final Intermediate: Tertiary Amine C->E Protocol 2: Reductive Amination D Acetaldehyde D->E

Figure 2: Synthetic workflow for the construction of the Tazemetostat side chain via sequential reductive amination.
Protocol 1: Synthesis of the Secondary Amine via Reductive Amination

This protocol describes the coupling of an aniline derivative with tetrahydropyran-4-one. The reaction proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a mild hydride source.

Expertise & Causality: We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike stronger reagents like NaBH₄, NaBH(OAc)₃ is a milder, more selective agent that does not readily reduce the ketone starting material. It is particularly effective for reducing the protonated iminium ion intermediate, which forms under the slightly acidic conditions provided by the acetic acid often present as an impurity or co-reagent. This selectivity prevents unwanted side reactions and simplifies purification.[4] Dichloroethane (DCE) is a common solvent as it is relatively non-polar and aprotic, providing good solubility for the reactants without interfering with the hydride reagent.

Step-by-Step Methodology:

  • To a solution of the aniline precursor (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add tetrahydropyran-4-one (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-18 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

ParameterCondition / ReagentRationale
Aniline Precursor Methyl 5-amino-4-methyl-2-bromobenzoateStarting material for Tazemetostat core
Ketone Tetrahydropyran-4-one (1.2 eq)Source of the oxane ring
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)Mild and selective for iminium ion reduction
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent with good reactant solubility
Temperature Room TemperatureSufficient for reaction; minimizes side products
Reaction Time 12 - 18 hoursTypical duration for complete conversion
Workup Saturated NaHCO₃ quenchNeutralizes acid and destroys excess reagent
Typical Yield 80 - 90%Based on literature for similar transformations[4]
Protocol 2: Ethylation of the Secondary Amine

This second reductive amination installs the ethyl group to form the final tertiary amine intermediate.

Step-by-Step Methodology:

  • Dissolve the secondary amine intermediate from Protocol 1 (1.0 eq) in a suitable solvent such as DCE or acetonitrile.

  • Add acetaldehyde (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-8 hours, monitoring for completion.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify by column chromatography or crystallization to obtain the final tertiary amine intermediate, ready for downstream coupling reactions.

ParameterCondition / ReagentRationale
Aldehyde Acetaldehyde (1.5 eq)Source of the ethyl group
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)Mild and effective for the second amination
Solvent DCE or AcetonitrileStandard solvents for this transformation
Temperature Room TemperatureProvides sufficient reactivity
Reaction Time 4 - 8 hoursGenerally faster than the first amination
Typical Yield >85%Based on literature for similar transformations[4]

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. The progress of these reactions should be meticulously monitored.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for the primary amine starting material, which will disappear) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the appearance of the product mass.

  • Incomplete Reactions: If the reaction stalls, a small, fresh portion of the hydride reagent can be added. Ensure all reagents are anhydrous, as water can hydrolyze the reducing agent.

  • Purification: The products are basic amines. During silica gel chromatography, it is often beneficial to add a small amount of triethylamine (~1%) to the eluent system to prevent the product from tailing on the acidic silica gel.

Conclusion

The strategic combination of pyridine and tetrahydropyran rings is a powerful approach in modern drug discovery. The 2-[(Oxan-3-yl)methoxy]pyridine scaffold and its structural isomers offer a versatile platform for generating molecules with favorable pharmacological and pharmacokinetic properties. As demonstrated with the synthesis of a key intermediate for Tazemetostat, reductive amination provides a highly efficient and selective method for installing the tetrahydropyran moiety via a C-N bond.[4] By understanding the causality behind the choice of reagents and conditions, researchers can confidently apply these protocols to accelerate the development of novel, life-saving bioactive molecules.

References

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Chen, J., et al. (2020). Advances on the biosynthesis of pyridine rings. Synthetic and Systems Biotechnology, 5(4), 275-281. Available from: [Link]

  • PubMed. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Tazemetostat. Retrieved February 4, 2026, from [Link]

  • Hussain, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4189. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 4, 2026, from [Link]

  • New Drug Approvals. (2015, April 27). Tazemetostat. Retrieved February 4, 2026, from [Link]

  • Vasilev, A. A., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(2), 1039-1070. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(Oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-OX-003 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of SNAr Etherification Conditions

Core Protocol: The "Gold Standard" Methodology

The synthesis of 2-[(Oxan-3-yl)methoxy]pyridine relies on a Nucleophilic Aromatic Substitution (SNAr).[1] While simple in theory, the electron-deficient nature of the pyridine ring and the steric bulk of the oxanyl group require precise kinetic control to avoid common pitfalls like hydrolysis or incomplete conversion.

The following protocol is optimized for high-conversion (>95%) and O-selectivity .

Standard Operating Procedure (SOP)
ParameterOptimized ConditionTechnical Rationale
Electrophile 2-Fluoropyridine (1.2 – 1.5 equiv)Fluorine is the superior leaving group for SNAr due to high electronegativity, which stabilizes the Meisenheimer intermediate (approx. 300x faster than Cl) [1].
Nucleophile (Oxan-3-yl)methanol (1.0 equiv)The primary alcohol is the limiting reagent. The oxane (tetrahydropyran) ring adds steric bulk but remains stable under basic conditions.
Base Sodium Hydride (NaH) (1.2 – 1.5 equiv)A strong, non-nucleophilic base is required to fully deprotonate the alcohol (pKa ~16-17) to the active alkoxide species. Carbonate bases (K₂CO₃) are often too weak for rapid conversion.
Solvent Anhydrous THF or DMF THF (reflux): Cleaner profile, easier workup. DMF (60-80°C): Faster kinetics for sluggish reactions but harder to remove.
Atmosphere Argon or Nitrogen (Strict)CRITICAL: Moisture competes with the alkoxide, hydrolyzing the fluoropyridine to 2-pyridone (an irreversible dead-end byproduct).
Concentration 0.2 M – 0.5 M High concentration favors the bimolecular reaction rate (

).

Troubleshooting Guide (Q&A)

Q1: "My reaction stalls at 60% conversion. Should I heat it higher?"

Diagnosis: Likely Kinetic Stalling or Reagent Decomposition . Solution: Do not simply increase heat; this often degrades the pyridine.

  • Check your Electrophile: Are you using 2-chloropyridine? If so, switch to 2-fluoropyridine . The C-F bond is stronger than C-Cl, but the high electronegativity of F lowers the energy of the transition state (Meisenheimer complex), dramatically accelerating the rate-determining step [2].

  • Re-dose Base: If using NaH, the surface can become "passivated" or consumed by adventitious moisture. Cool the reaction, add an additional 0.5 equiv of NaH, and monitor via LCMS.

Q2: "I see a major impurity with Mass [M+18] relative to the starting pyridine."

Diagnosis: Hydrolysis to 2-Pyridone. Mechanism: Hydroxide ions (from wet solvent or wet base) attack the 2-position instead of your alcohol. The resulting 2-hydroxypyridine tautomerizes to the stable 2-pyridone, which is unreactive to SNAr. Corrective Action:

  • Solvent: Ensure THF/DMF is distilled or from a fresh Sure/Seal™ bottle.

  • Base: Use fresh NaH (60% dispersion in oil). Old NaH absorbs moisture from air.

  • Protocol: Pre-stir the alcohol + NaH for 30 mins before adding the pyridine to ensure the water scavenger (NaH) is consumed by the alcohol first.

Q3: "Can I use the cheaper 2-chloropyridine?"

Answer: Yes, but with caveats.

  • The Issue: 2-Chloropyridine is significantly less reactive. You will need higher temperatures (>100°C) and a polar aprotic solvent like DMSO or NMP.

  • The Fix: Add a catalyst. 18-Crown-6 (0.1 equiv) can complex with the potassium cation (if using KOtBu) or help solubilize the naked anion, increasing nucleophilicity. However, for high-value library synthesis, the cost savings of Cl vs F are usually outweighed by the purification costs of a messy high-temp reaction [3].

Visualized Workflows

Figure 1: Reaction Optimization Decision Tree

Caption: Step-by-step logic flow for diagnosing low yields in pyridine etherification.

OptimizationFlow Start Start: Reaction Check (LCMS/TLC) CheckConv Is Conversion > 90%? Start->CheckConv Success Proceed to Workup (Quench NH4Cl) CheckConv->Success Yes LowConv Low Conversion (<50%) CheckConv->LowConv No Impurity Major Byproduct? CheckConv->Impurity Byproducts Present CheckSM Is Electrophile 2-Chloropyridine? LowConv->CheckSM CheckMoisture Check M+18 (Pyridone)? Is Solvent Wet? Impurity->CheckMoisture DrySolvent Action: Dry Solvent Use Fresh NaH CheckMoisture->DrySolvent Yes (Hydrolysis) SwitchF Action: Switch to 2-Fluoropyridine CheckSM->SwitchF Yes Heat Action: Increase Temp (Max 100°C) CheckSM->Heat No (Already F)

Figure 2: Mechanistic Pathway (SNAr)

Caption: The addition-elimination mechanism.[2] Note the critical Meisenheimer Complex stabilization.

Mechanism Reactants Reactants: 2-F-Pyridine + Alkoxide TS Meisenheimer Complex (Stabilized by N-atom) Reactants->TS Nucleophilic Attack (Rate Determining) SideProduct Side Path: 2-Pyridone (Dead End) Reactants->SideProduct Moisture (OH-) Attack Product Product: 2-Alkoxypyridine + F- TS->Product Elimination of F-

Purification & Isolation

Issue: Pyridines are basic and often "streak" on silica gel during chromatography, leading to poor separation.

  • Extraction: Dilute with EtOAc, wash with Sat. NaHCO₃ (not acid, or you will protonate the pyridine and lose it to the aqueous layer).

  • Chromatography: Use DCM/MeOH or Hexane/EtOAc.

    • Pro-Tip: Add 1% Triethylamine (Et₃N) to your eluent. This neutralizes the acidic sites on the silica gel, preventing the pyridine nitrogen from sticking, resulting in sharp peaks.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The "Element Effect" and Reactivity Order (F > Cl > Br).[1][3][4] Retrieved from

  • National Institutes of Health (NIH). (2021). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[2][4][5] Retrieved from

Sources

Technical Support Center: 2-[(Oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(Oxan-3-yl)methoxy]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues you may encounter during your experiments. While specific stability data for 2-[(Oxan-3-yl)methoxy]pyridine is not extensively published, this document leverages established principles of pyridine and ether chemistry to provide robust troubleshooting strategies and frequently asked questions. Our aim is to equip you with the foundational knowledge to anticipate and resolve potential challenges in your work.

Structure of This Guide

This guide is structured to provide a logical flow from understanding the potential instabilities of 2-[(Oxan-3-yl)methoxy]pyridine to practical troubleshooting steps. We will cover:

  • Core Stability Considerations: An overview of the chemical moieties of 2-[(Oxan-3-yl)methoxy]pyridine and their inherent stability characteristics.

  • Troubleshooting Guides: Specific, question-based scenarios you might encounter, with step-by-step instructions for resolution.

  • Frequently Asked Questions (FAQs): Quick answers to common questions regarding the handling, storage, and use of this compound.

  • Experimental Protocols: Detailed methodologies for analyzing the stability of your compound.

  • References: A list of sources for further reading.

Core Stability Considerations

The stability of 2-[(Oxan-3-yl)methoxy]pyridine is primarily dictated by its two key structural features: the 2-alkoxypyridine ring and the ether linkage .

  • 2-Alkoxypyridine Ring: The pyridine ring is an electron-deficient aromatic system. The 2-methoxy substituent can influence its reactivity. Pyridine and its derivatives can be susceptible to degradation under certain conditions, including exposure to strong acids, oxidizing agents, and UV radiation.[1][2][3] Microbial degradation has also been observed for the pyridine ring.[4][5]

  • Ether Linkage: The ether bond (-C-O-C-) is generally stable but can be cleaved under strong acidic conditions, often requiring elevated temperatures.

The interplay of these functional groups will govern the overall stability profile of the molecule.

Troubleshooting Guides

Scenario 1: You observe unexpected degradation of your compound in solution.

Question: I dissolved 2-[(Oxan-3-yl)methoxy]pyridine in a solvent for my experiment, and subsequent analysis by HPLC shows a decrease in the main peak and the appearance of new, unidentified peaks. What could be the cause, and how do I investigate it?

Answer: This is a common issue that can stem from several factors, including solvent-induced degradation, exposure to light, or inappropriate pH. Here is a systematic approach to troubleshoot this problem:

Step-by-Step Troubleshooting Workflow:

G start Degradation Observed in Solution check_solvent Step 1: Evaluate Solvent Compatibility start->check_solvent check_light Step 2: Assess Photostability check_solvent->check_light If solvent is inert optimize_conditions Step 5: Optimize Experimental Conditions check_solvent->optimize_conditions If solvent is reactive check_ph Step 3: Investigate pH Effects check_light->check_ph If stable in dark check_light->optimize_conditions If light-sensitive analyze_degradants Step 4: Characterize Degradation Products check_ph->analyze_degradants If pH effects are observed check_ph->optimize_conditions If pH-sensitive analyze_degradants->optimize_conditions conclusion Stable Experimental Conditions Identified optimize_conditions->conclusion

Caption: Troubleshooting workflow for compound degradation in solution.

Detailed Steps:

  • Evaluate Solvent Compatibility:

    • Rationale: Some solvents can react with the solute. For instance, protic solvents might participate in hydrolysis if acidic or basic conditions are present.

    • Action: Prepare fresh solutions of your compound in a panel of common laboratory solvents of varying polarity and proticity (e.g., acetonitrile, methanol, DMSO, water). Analyze the purity of each solution by HPLC immediately after preparation and after 24 hours at room temperature.

  • Assess Photostability:

    • Rationale: Pyridine-containing compounds can be susceptible to photodegradation.[1][2]

    • Action: Prepare two identical solutions of your compound in an inert solvent (identified in Step 1). Wrap one vial in aluminum foil to protect it from light and expose the other to ambient laboratory light. Analyze both samples by HPLC after 24 and 48 hours. A greater degree of degradation in the light-exposed sample indicates photosensitivity.

  • Investigate pH Effects:

    • Rationale: The pyridine nitrogen is basic and can be protonated under acidic conditions, which may alter the molecule's stability. The ether linkage could be susceptible to acid-catalyzed hydrolysis. Conversely, strong basic conditions can also promote degradation pathways.[3]

    • Action: Prepare buffered aqueous solutions at different pH values (e.g., pH 3, 7, and 9). Dissolve your compound in these solutions and monitor its stability over time by HPLC.

  • Characterize Degradation Products:

    • Rationale: Identifying the degradation products can provide clues about the degradation mechanism.

    • Action: Use LC-MS to determine the molecular weights of the degradation products. Fragmentation patterns from MS/MS analysis can help elucidate their structures. For example, the presence of a product with a mass corresponding to 2-hydroxypyridine would suggest cleavage of the ether bond.

  • Optimize Experimental Conditions:

    • Rationale: Based on the findings from the previous steps, you can now establish optimal conditions for your experiment.

    • Action: If the compound is photosensitive, conduct all experiments under amber light or in foil-wrapped containers. If it is pH-sensitive, use a buffered system at the optimal pH. If the solvent is an issue, switch to a more inert one.

Scenario 2: You suspect your compound is degrading during storage.

Question: My solid sample of 2-[(Oxan-3-yl)methoxy]pyridine has changed color (e.g., from white to yellow or brown) over time. Does this indicate degradation?

Answer: A change in color of a solid sample is often an indicator of chemical instability. This could be due to oxidation or slow decomposition.

Troubleshooting and Prevention:

Potential Cause Rationale Recommended Action
Oxidation The pyridine ring and ether linkage can be susceptible to oxidation, especially in the presence of air and light.Store the compound under an inert atmosphere (e.g., argon or nitrogen).[6]
Hygroscopicity The compound may be absorbing atmospheric moisture, which could facilitate hydrolytic degradation.Store in a desiccator over a drying agent (e.g., silica gel).
Thermal Degradation Elevated temperatures can accelerate decomposition.Store at a reduced temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), after ensuring the compound is stable at these temperatures (no precipitation from residual solvent).[7]
Light Exposure As mentioned previously, pyridine derivatives can be light-sensitive.Store in an amber vial or a container protected from light.[7]

Verification of Degradation:

To confirm if the color change corresponds to degradation, you should:

  • Dissolve a small amount of the discolored material in a suitable solvent.

  • Analyze by HPLC-UV and LC-MS to determine the purity and identify any new peaks.

  • Compare the results to a fresh or properly stored sample.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-[(Oxan-3-yl)methoxy]pyridine? A: Based on the general stability of related compounds, we recommend storing 2-[(Oxan-3-yl)methoxy]pyridine as a solid in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at 2-8 °C.[7]

Q2: Is 2-[(Oxan-3-yl)methoxy]pyridine compatible with strong acids or bases? A: Caution is advised. Strong acids may protonate the pyridine nitrogen and could potentially cleave the ether linkage, especially at elevated temperatures. Strong bases may also promote degradation. It is recommended to perform a small-scale compatibility test before using strong acids or bases in your reaction.

Q3: Can I use this compound in aqueous solutions? A: Yes, but the stability in aqueous solutions may be pH-dependent. It is advisable to use buffered solutions and to determine the stability of your compound at the intended pH of your experiment.

Q4: What analytical techniques are best for monitoring the stability of this compound? A: A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is excellent for monitoring the purity and detecting the formation of degradation products.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any impurities or degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 2-[(Oxan-3-yl)methoxy]pyridine

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve 1 mg of the compound in 1 mL of methanol.

    • Add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC and LC-MS.

  • Base Hydrolysis:

    • Dissolve 1 mg of the compound in 1 mL of methanol.

    • Add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC and LC-MS.

  • Oxidative Degradation:

    • Dissolve 1 mg of the compound in 1 mL of methanol.

    • Add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC and LC-MS.

  • Photodegradation:

    • Dissolve 1 mg of the compound in 1 mL of methanol.

    • Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • Analyze by HPLC and LC-MS.

  • Thermal Degradation:

    • Place 1 mg of the solid compound in a vial.

    • Heat in an oven at 80 °C for 48 hours.

    • Dissolve the residue in a suitable solvent.

    • Analyze by HPLC and LC-MS.

Potential Degradation Pathway Diagram:

G parent 2-[(Oxan-3-yl)methoxy]pyridine acid_hydrolysis Acid Hydrolysis (e.g., HCl, heat) parent->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., NaOH, heat) parent->base_hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photodegradation Photodegradation (e.g., UV light) parent->photodegradation product1 2-Hydroxypyridine + (3-bromomethyl)oxane derivative acid_hydrolysis->product1 base_hydrolysis->product1 product2 Pyridine N-oxide derivative oxidation->product2 product3 Ring-opened products photodegradation->product3

Caption: Potential degradation pathways of 2-[(Oxan-3-yl)methoxy]pyridine.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • New Journal of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. Retrieved from [Link]

  • ResearchGate. (2025). Advanced reduction process to achieve efficient degradation of pyridine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • PMC - NIH. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. Retrieved from [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (2025). A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies | Request PDF. Retrieved from [Link]

Sources

Technical Support Hub: Degradation Dynamics of 2-[(Oxan-3-yl)methoxy]pyridine

[1]

Executive Summary

This technical guide addresses the stability profile of 2-[(Oxan-3-yl)methoxy]pyridine (also known as 2-((tetrahydro-2H-pyran-3-yl)methoxy)pyridine). This scaffold combines a basic pyridine ring with a cyclic ether (tetrahydropyran) via a methoxy linker.

Users frequently encounter degradation issues during metabolic stability assays (liver microsomes) and acidic forced degradation studies . This guide deconstructs these pathways into causal mechanisms and provides actionable troubleshooting protocols.

Module 1: Metabolic Instability (Microsomal/Hepatocyte Assays)

User Issue: "My compound disappears rapidly in human liver microsomes (HLM) with an intrinsic clearance (

Root Cause Analysis: Oxidative O-Dealkylation

The ether linkage between the pyridine and the tetrahydropyran (THP) ring is a prime target for Cytochrome P450 (CYP450) enzymes. The mechanism is Oxidative O-Dealkylation .

  • Mechanism: CYP450 abstracts a hydrogen atom from the

    
    -carbon (adjacent to the ether oxygen). This can happen on the methylene bridge or the THP ring.
    
  • Intermediate: A radical is formed, which is rapidly hydroxylated to form an unstable hemiacetal .[1]

  • Collapse: The hemiacetal spontaneously collapses, cleaving the ether bond.[1]

    • Path A (Major): Oxidation of the methylene bridge releases 2-hydroxypyridine (tautomerizes to 2-pyridone ) and 3-formyl-tetrahydropyran .[1]

    • Path B (Minor): N-Oxidation of the pyridine ring (M+16 peak).

Pathway Visualization (DOT)

MetabolicPathwayParentParent Compound(M+H)+Radicalα-C RadicalIntermediateParent->RadicalCYP450(HAT)NOxidePyridine N-Oxide(M+16)Parent->NOxideFMO/CYP(N-Oxidation)HemiacetalUnstable HemiacetalRadical->HemiacetalOH ReboundPyridone2-Pyridone(Major Metabolite)Hemiacetal->PyridoneSpontaneousCollapseAldehydeTHP-3-CarboxaldehydeHemiacetal->AldehydeCleavage

Figure 1: CYP450-mediated oxidative degradation pathways showing O-dealkylation and N-oxidation.

Troubleshooting & FAQs

Q: How do I distinguish between N-oxidation and hydroxylation on the MS spectrum?

  • A: Both appear as +16 Da.[1]

    • N-Oxides: Typically elute earlier than the parent on Reverse Phase (C18) due to high polarity. They can be reduced back to the parent using TiCl

      
       (Titanium trichloride) as a diagnostic test.
      
    • C-Hydroxylation: Elutes closer to the parent; not reducible by TiCl

      
      .
      

Q: Can I block this metabolism?

  • A: Yes. Deuteration of the methylene linker (

    
    ) often utilizes the Kinetic Isotope Effect (KIE) to slow down the Hydrogen Atom Transfer (HAT) step, potentially improving half-life (
    
    
    ).

Module 2: Chemical Stability (Acidic Stress)

User Issue: "We observe a new peak during forced degradation in 0.1 N HCl at 60°C. The mass corresponds to the loss of the THP group."

Root Cause Analysis: Acid-Catalyzed Ether Hydrolysis

While ethers are generally stable, 2-alkoxypyridines are uniquely susceptible to acid hydrolysis due to the nitrogen atom in the ring.

  • Protonation: The pyridine nitrogen is protonated (

    
    ), making the ring highly electron-deficient.[1]
    
  • Nucleophilic Attack: Water attacks the C2-position of the pyridine ring.

  • Cleavage: The bond breaks, expelling the alcohol (Oxan-3-yl)methanol and forming the stable amide-like 2-pyridone .[1]

Pathway Visualization (DOT)

AcidHydrolysisStep1Parent Compound(Neutral)Step2Protonated Pyridinium(Activated Electrophile)Step1->Step2+ H+ (Acid)Step3Tetrahedral Intermediate(Water Attack at C2)Step2->Step3+ H2OProduct12-Pyridone(Thermodynamic Sink)Step3->Product1EliminationProduct2(Oxan-3-yl)methanol(Leaving Group)Step3->Product2Cleavage

Figure 2: Mechanism of acid-catalyzed hydrolysis of 2-alkoxypyridines to 2-pyridone.

Stability Data Summary
ConditionDurationTemp% DegradationPrimary Product
Neutral (pH 7) 24 hrs25°C< 1%Stable
Acid (0.1 N HCl) 4 hrs60°C15-20% 2-Pyridone
Base (0.1 N NaOH) 24 hrs60°C< 2%Stable (Ethers resist base)
Oxidative (H

O

)
2 hrsRT30% Pyridine N-Oxide

Module 3: Analytical Troubleshooting (LC-MS)

User Issue: "I see severe peak tailing for the parent compound, making integration difficult."

Root Cause: Silanol Interactions

The pyridine nitrogen is basic. On standard silica-based C18 columns, residual silanols (

11
Optimization Protocol

Step 1: Buffer Selection (Critical)

  • Do NOT use 0.1% Formic Acid alone.[1] The pH (~2.7) protonates the pyridine, increasing interaction with stationary phase cation-exchange sites.[1]

  • Recommendation: Use 10 mM Ammonium Acetate (pH ~6.5) or 10 mM Ammonium Bicarbonate (pH ~10) (if using a hybrid column like XBridge BEH).

    • Why: Higher pH keeps the pyridine neutral (deprotonated), reducing silanol interaction.

Step 2: Column Choice

  • Use "End-capped" columns or columns with embedded polar groups (e.g., Waters HSS T3 or Phenomenex Kinetex EVO).[1]

Step 3: Ion Pairing (Last Resort)

  • If tailing persists, add 5-10 mM Trifluoroacetic acid (TFA).[1] TFA forms an ion pair with the positively charged nitrogen, masking it from silanols.[1] Note: TFA suppresses MS ionization signal.

References

  • Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1][2] (Mechanism of pyridine ether hydrolysis).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10."

  • Sohlenkamp, C., et al. (1998).[1] "Mechanism of the Acid-Catalyzed Hydrolysis of 2-Alkoxypyridines." Journal of Organic Chemistry. (General mechanism grounding).[1]

Technical Support Center: Synthesis of 2-[(Oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-OX-003 Subject: Avoiding Side Reactions in Pyridine Ether Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Reaction Strategy

The synthesis of 2-[(Oxan-3-yl)methoxy]pyridine involves coupling a pyridine ring with a (tetrahydropyran-3-yl)methanol moiety. While seemingly simple, this reaction is prone to a specific set of failure modes driven by the ambident nucleophilicity of the pyridine ring and the acid-sensitivity of the oxane (tetrahydropyran) ether linkage.

The Core Challenge: N- vs. O-Selectivity

The most critical decision is the choice of starting materials. You are essentially choosing between two pathways:

  • Nucleophilic Aromatic Substitution (SNAr): 2-Halopyridine + Alkoxide.[1] (Recommended )

  • Mitsunobu / Direct Alkylation: 2-Hydroxypyridine + Alcohol (or Alkyl Halide).[2] (High Risk )

Recommendation: Use Route A (SNAr) . Route B frequently results in N-alkylation (forming the thermodynamically stable 2-pyridone derivative) rather than the desired O-alkylation (ether). 2-Hydroxypyridine exists predominantly as its tautomer, 2-pyridone, leading to N-substituted byproducts that are difficult to separate.

Interactive Troubleshooting Guide

Module A: Selecting the Correct Pathway

Use the following logic flow to verify your experimental design before starting.

ReactionSelector Start START: Choose Reagents Q1 Do you have 2-Halopyridine? Start->Q1 Q2 Do you have 2-Hydroxypyridine? Q1->Q2 No RouteA Route A: S_NAr (Recommended) Reagents: 2-F/Cl-Pyridine + Alcohol + NaH Q1->RouteA Yes RouteB Route B: Mitsunobu/Alkylation (Risky) Reagents: 2-OH-Pyridine + Alcohol/Halide Q2->RouteB Yes Risk2 Success: O-Alkylation (Target Ether) RouteA->Risk2 High Selectivity Risk1 HIGH RISK: N-Alkylation (Formation of Pyridone) RouteB->Risk1 Major Pathway RouteB->Risk2 Minor Pathway (Requires Ag salts)

Figure 1: Decision matrix for selecting the synthetic route. Route A (SNAr) is the standard for ensuring O-regioselectivity.

Critical Side Reactions & Mitigation

Issue 1: Formation of N-Alkylated Pyridone (The "Pyridone Trap")
  • Symptom: Product has a strong carbonyl stretch in IR (~1650 cm⁻¹) and distinct NMR shifts (N-CH₂ protons shifted downfield).

  • Root Cause: If you use 2-hydroxypyridine as a starting material, the nitrogen atom is more nucleophilic than the oxygen in many conditions, leading to N-((oxan-3-yl)methyl)pyridin-2-one.

  • Prevention (SNAr Route):

    • Start with 2-fluoropyridine or 2-chloropyridine .

    • Ensure the reaction remains strictly anhydrous. Water can hydrolyze the 2-halopyridine back to 2-hydroxypyridine, which then acts as a trap for the alkylating agent (or simply reduces yield).

Issue 2: Oxane (Tetrahydropyran) Ring Opening
  • Symptom: Loss of the cyclic ether signals in NMR; appearance of acyclic alcohol/aldehyde peaks; polymerization (gummy residue).

  • Root Cause: The oxane ring is an acetal-like cyclic ether. While stable to base, it is sensitive to strong acids , especially Lewis acids or hot aqueous acids during workup.

  • Prevention:

    • Avoid Acidic Workup: Do not use 1M HCl to neutralize the reaction. Use saturated NH₄Cl or dilute acetic acid/buffer (pH ~7-8).

    • Avoid Lewis Acids: If using Lewis acid catalysts for activation, ensure they are quenched immediately at low temperature.

Issue 3: Hydrolysis of the Halopyridine
  • Symptom: Recovery of 2-pyridone (crystalline solid) instead of the ether product.

  • Root Cause: Presence of water in the solvent (DMF/DMSO/THF) allows OH⁻ to compete with your alkoxide nucleophile.

  • Prevention:

    • Use anhydrous DMF or THF (water < 50 ppm).

    • Pre-form the alkoxide with NaH at 0°C before adding the pyridine electrophile.

Optimized Experimental Protocols

Protocol A: SNAr Coupling (High O-Selectivity)

This is the Gold Standard method for this transformation.

Reagents:

  • (Oxan-3-yl)methanol (1.0 equiv)

  • 2-Fluoropyridine (1.1 equiv) [Use Fluorine for faster kinetics at lower temps]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Alkoxide Formation: In a flame-dried flask under N₂, dissolve (oxan-3-yl)methanol in anhydrous THF. Cool to 0°C.[3]

  • Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure H₂ evolution ceases. Visual Check: Solution should be slightly turbid but homogenous.

  • Addition: Cool back to 0°C. Add 2-fluoropyridine dropwise.

  • Reaction: Warm to reflux (65°C) or stir at RT (if using 2-F). Monitor by TLC/LCMS.

    • Note: If using 2-Chloropyridine, heating to 80-100°C in DMF is usually required.

  • Quench (CRITICAL): Cool to 0°C. Quench slowly with saturated aq. NH₄Cl . Do not use HCl.

  • Workup: Extract with EtOAc. Wash organics with water (x3) to remove DMF (if used) and brine. Dry over Na₂SO₄.

Protocol B: Silver-Mediated Alkylation (If SNAr is impossible)

Use this ONLY if you must start with 2-hydroxypyridine.

Theory: Silver salts (Ag₂CO₃) coordinate to the pyridine nitrogen, blocking it and forcing the electrophile to attack the oxygen.

Reagents:

  • 2-Hydroxypyridine (1.0 equiv)

  • (Oxan-3-yl)methyl bromide (Requires converting your alcohol to a bromide first)

  • Ag₂CO₃ (1.5 equiv) or Ag₂O

  • Solvent: Toluene or Benzene (non-polar solvents favor O-alkylation)

Step-by-Step:

  • Mix 2-hydroxypyridine and Ag₂CO₃ in Toluene. Stir for 30 mins.

  • Add the alkyl bromide.

  • Heat to reflux in the dark (wrap flask in foil).

  • Filter through Celite to remove silver salts.

Data & Comparison Table

ParameterRoute A: SNAr (Recommended)Route B: MitsunobuRoute C: Direct Alkylation (Base)
Starting Material 2-Halopyridine2-Hydroxypyridine2-Hydroxypyridine
Major Product O-Ether (Target) N-Alkyl PyridoneN-Alkyl Pyridone
Selectivity (O:N) > 95:5< 10:90< 20:80
Key Risk Hydrolysis (wet solvent)Poor SelectivityPoor Selectivity
Oxane Stability High (Basic conditions)HighHigh

Mechanism of Failure (Visualized)

Understanding why the reaction fails is key to prevention. The diagram below illustrates the competition between the desired SNAr pathway and the hydrolysis side reaction.

Mechanism Reagents Reagents: 2-F-Pyridine + Alkoxide Path_Main Path A: S_NAr Attack (Anhydrous) Reagents->Path_Main k1 (Fast) Path_Side Path B: Hydrolysis (Trace Water) Reagents->Path_Side k2 (If wet) Meisenheimer Meisenheimer Complex (Transition State) Path_Main->Meisenheimer Byproduct BYPRODUCT: 2-Pyridone + HF Path_Side->Byproduct Product TARGET: 2-[(Oxan-3-yl)methoxy]pyridine Meisenheimer->Product

Figure 2: Mechanistic competition. Path A leads to the desired ether. Path B (Hydrolysis) occurs if water is present, generating 2-pyridone which is thermodynamically stable and dead-end.

References

  • Selectivity in Pyridine Alkylation

    • Title: "Specific N-Alkylation of 2-Hydroxypyridines Achieved by a C
    • Source:J. Org.[4] Chem. 2018, 83, 10, 5743–5750.

    • Significance: Demonstrates the strong thermodynamic preference for N-alkylation in 2-hydroxypyridines, reinforcing the need to use 2-halopyridines for O-alkyl
  • SNAr Methodology

    • Title: "Nucleophilic Arom
    • Source:Organic Chemistry Portal / March's Advanced Organic Chemistry
    • Significance: Standard protocols for displacing halogens on heteroarom
  • Mitsunobu Selectivity Issues

    • Title: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions"
    • Source:Tetrahedron Letters, Vol 46, Issue 26, 2005.
    • Significance: Highlights that Mitsunobu conditions often favor N-alkylation for 2-pyridones/2-hydroxypyridines.[2]

  • Tetrahydropyran Stability

    • Title: "Protective Groups in Organic Synthesis (Greene's)"
    • Source:Wiley Online Library
    • Significance: Defines the stability profile of THP ethers (stable to base, labile to acid).

Sources

Technical Support Center: Scaling Up the Synthesis of 2-[(Oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(Oxan-3-yl)methoxy]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical entity. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring efficiency, purity, and scalability.

Introduction to the Synthesis

The synthesis of 2-[(Oxan-3-yl)methoxy]pyridine typically involves the formation of an ether linkage between a pyridine ring and an oxane moiety. The two most common and logical synthetic routes are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the starting materials' availability, desired scale, and the specific challenges encountered during process development.

This guide will explore both synthetic pathways, offering detailed protocols, troubleshooting for common issues, and a comprehensive FAQ section to address potential user queries.

Diagram of Synthetic Pathways

Below is a graphical representation of the two primary synthetic routes for 2-[(Oxan-3-yl)methoxy]pyridine.

Synthetic_Pathways cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction 2-Halopyridine 2-Halopyridine Product_W 2-[(Oxan-3-yl)methoxy]pyridine 2-Halopyridine->Product_W Oxan-3-yl-methanol (Oxan-3-yl)methanol Base Strong Base (e.g., NaH) Oxan-3-yl-methanol->Base Deprotonation Alkoxide (Oxan-3-yl)methoxide Base->Alkoxide Alkoxide->Product_W SN2 Attack 2-Hydroxypyridine 2-Hydroxypyridine Reagents DEAD/DIAD, PPh3 2-Hydroxypyridine->Reagents Oxan-3-yl-methanol_M (Oxan-3-yl)methanol Oxan-3-yl-methanol_M->Reagents Product_M 2-[(Oxan-3-yl)methoxy]pyridine Reagents->Product_M Redox Condensation

Caption: Primary synthetic routes to 2-[(Oxan-3-yl)methoxy]pyridine.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2-[(Oxan-3-yl)methoxy]pyridine, categorized by the synthetic route.

Williamson Ether Synthesis Route

The Williamson ether synthesis involves the reaction of an alkoxide with a suitable electrophile, typically an alkyl halide.[1] For this synthesis, (oxan-3-yl)methanol is deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine).

Q1: My reaction is showing low or no conversion of the 2-halopyridine starting material. What are the likely causes and solutions?

A1: Low conversion is a common issue and can stem from several factors:

  • Inefficient Deprotonation: The formation of the alkoxide from (oxan-3-yl)methanol is critical.

    • Cause: The base used may not be strong enough, or it may have degraded due to improper storage. Sodium hydride (NaH) is a common choice and is highly effective, but it is also moisture-sensitive.

    • Solution:

      • Ensure you are using a sufficiently strong base like NaH or potassium tert-butoxide (KOtBu).

      • Use freshly opened or properly stored base. For NaH, it is often supplied as a dispersion in mineral oil; ensure the oil is removed with a suitable solvent (like hexanes) under an inert atmosphere before use.

      • Consider using a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation.

  • Poor Nucleophilicity of the Alkoxide:

    • Cause: The solvent can significantly impact the nucleophilicity of the alkoxide. Protic solvents can solvate the alkoxide, reducing its reactivity.

    • Solution: Employ polar aprotic solvents such as DMF, DMSO, or THF.[2] These solvents solvate the cation of the base (e.g., Na+) but leave the alkoxide anion relatively free and highly nucleophilic.

  • Low Reactivity of the 2-Halopyridine:

    • Cause: 2-chloropyridine can be less reactive than 2-bromopyridine. The C-Cl bond is stronger than the C-Br bond, making substitution more difficult.

    • Solution:

      • Switch to 2-bromopyridine as the starting material.

      • Increase the reaction temperature. Monitor the reaction closely for the formation of byproducts at higher temperatures.

      • Consider the addition of a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction conditions) if using 2-chloropyridine. The iodide is a better leaving group and can accelerate the reaction.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: Byproduct formation can complicate purification and reduce yield, especially during scale-up.

  • Elimination Products:

    • Cause: If there are any abstractable protons on the 2-halopyridine or if a secondary or tertiary halide were used, elimination could compete with substitution. While not a primary concern with simple 2-halopyridines, it's a possibility with more complex derivatives.

    • Solution: This is a classic SN2 vs. E2 competition. Using a less sterically hindered base and ensuring the electrophile is primary or secondary (which 2-halopyridines are) minimizes this. Keeping the reaction temperature as low as feasible while still achieving a reasonable reaction rate is also beneficial.

  • Side Reactions with the Solvent:

    • Cause: Solvents like DMF can decompose at high temperatures in the presence of strong bases, leading to impurities.

    • Solution: Maintain a controlled reaction temperature. If high temperatures are necessary, consider a more robust solvent like DMSO or NMP.

Q3: The purification of my product is difficult. What strategies can I use?

A3: Purification of 2-alkoxypyridines can be challenging due to their physical properties.

  • Residual Starting Materials:

    • Cause: Incomplete reaction.

    • Solution: Optimize the reaction conditions as described in Q1 to drive the reaction to completion.

  • Separation from Mineral Oil (from NaH):

    • Cause: Incomplete removal before workup.

    • Solution: After the reaction is quenched, perform a liquid-liquid extraction. The mineral oil will typically remain in the organic phase. Washing the organic layer with a solvent like hexanes or pentane before concentration can help remove it.

  • Chromatography Issues:

    • Cause: 2-alkoxypyridines can be somewhat basic and may streak on silica gel.

    • Solution:

      • Use a solvent system for column chromatography that includes a small amount of a basic modifier, such as triethylamine (0.1-1%), to improve peak shape.

      • Consider alternative purification methods like distillation under reduced pressure if the product is thermally stable and has a suitable boiling point.

Mitsunobu Reaction Route

The Mitsunobu reaction offers a powerful alternative for forming the ether linkage, particularly when starting from 2-hydroxypyridine and (oxan-3-yl)methanol.[3][4] This reaction proceeds via a redox condensation mechanism.[5]

Q1: My Mitsunobu reaction is giving a low yield. What are the common pitfalls?

A1: Low yields in Mitsunobu reactions are often traced back to reagent quality, stoichiometry, or reaction conditions.

  • Reagent Quality and Stoichiometry:

    • Cause: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO).

    • Solution:

      • Use fresh or properly stored DEAD/DIAD and PPh₃.

      • Ensure accurate stoichiometry. Typically, 1.1-1.5 equivalents of both the azodicarboxylate and phosphine are used relative to the limiting reagent.

  • Order of Addition:

    • Cause: The order of addition of reagents is critical for the success of the Mitsunobu reaction.

    • Solution: The generally accepted and most reliable procedure is to dissolve the alcohol ((oxan-3-yl)methanol), the nucleophile (2-hydroxypyridine), and triphenylphosphine in a suitable anhydrous solvent (like THF or DCM). The solution should then be cooled (often to 0 °C) before the slow, dropwise addition of the azodicarboxylate. This order of addition helps to control the reaction exotherm and minimize side reactions.

  • pKa of the Nucleophile:

    • Cause: The pKa of the nucleophile is important. 2-hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. The pKa of 2-hydroxypyridine is approximately 11, which is generally suitable for the Mitsunobu reaction. However, if the reaction is not proceeding well, acidity might be a contributing factor.

    • Solution: While 2-hydroxypyridine should be acidic enough, ensure the reaction medium is not basic, as this can interfere with the reaction mechanism.

Q2: I am struggling with the removal of byproducts, especially triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.

A2: This is the most frequently cited drawback of the Mitsunobu reaction, particularly on a larger scale.

  • Triphenylphosphine Oxide (TPPO):

    • Cause: TPPO is a stoichiometric byproduct and is often crystalline and can co-precipitate with the product.

    • Solution:

      • Crystallization: If your product is a solid, careful selection of a crystallization solvent can sometimes leave the TPPO in the mother liquor.

      • Chromatography: TPPO can be separated by column chromatography, but this is often not ideal for large-scale production.

      • Extraction: Acidic or basic washes are generally ineffective for removing the neutral TPPO.

      • Alternative Reagents: Consider using polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be removed by simple filtration.

  • Reduced Hydrazine Byproduct:

    • Cause: The azodicarboxylate is reduced to a hydrazine derivative, which can also be difficult to remove.

    • Solution:

      • Acidic Wash: The hydrazine byproduct is basic and can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Be cautious if your product is also acid-sensitive.

      • Precipitation: In some cases, the hydrazine byproduct can be precipitated from the reaction mixture by adding a non-polar solvent like hexanes.

Q3: I am observing N-alkylation instead of O-alkylation of the 2-hydroxypyridine. How can I control the regioselectivity?

A3: The tautomerism of 2-hydroxypyridine to 2-pyridone can lead to a mixture of O-alkylated and N-alkylated products.[6]

  • Cause: 2-hydroxypyridine exists in equilibrium with 2-pyridone. The pyridone nitrogen can also act as a nucleophile.

  • Solution:

    • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium. Non-polar solvents tend to favor the 2-hydroxypyridine form, which should favor O-alkylation.

    • Reaction Conditions: While the Mitsunobu reaction generally favors O-alkylation of 2-hydroxypyridines, the regioselectivity can be substrate-dependent. Careful optimization of the reaction temperature and addition times may be necessary.

    • Alternative Starting Material: If N-alkylation is a persistent issue, the Williamson ether synthesis starting from a 2-halopyridine is a more regioselective alternative for O-alkylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Williamson ether synthesis or Mitsunobu reaction, is better for scaling up the synthesis of 2-[(Oxan-3-yl)methoxy]pyridine?

A1: Both routes have their advantages and disadvantages for scale-up.

  • Williamson Ether Synthesis:

    • Pros: Generally more atom-economical, uses cheaper reagents (strong base and a 2-halopyridine), and avoids the difficult purification of TPPO. The regioselectivity is excellent for O-alkylation.

    • Cons: Requires the use of strong, often hazardous bases like NaH. The reaction may require higher temperatures, which can be an energy concern on a large scale.

  • Mitsunobu Reaction:

    • Pros: The reaction conditions are typically milder (often at or below room temperature). It can be a good option if 2-hydroxypyridine is a more readily available or cheaper starting material than a 2-halopyridine.

    • Cons: Poor atom economy due to the use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate. The purification to remove byproducts like TPPO and the reduced hydrazine can be a significant challenge on a large scale.[7] Azodicarboxylates also present potential safety hazards.[1]

Recommendation: For large-scale industrial synthesis, the Williamson ether synthesis is often preferred due to its better atom economy and the avoidance of problematic byproducts. However, the choice will ultimately depend on a full process safety and cost analysis for your specific situation.

Q2: What are the key safety considerations when running these reactions at a larger scale?

A2:

  • Williamson Ether Synthesis:

    • Sodium Hydride (NaH): NaH is highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. All operations involving NaH must be conducted under a strictly inert atmosphere (nitrogen or argon) and with anhydrous solvents. The quenching of any excess NaH at the end of the reaction must be done slowly and with great care, typically with a proton source like isopropanol or methanol, often at a reduced temperature.

    • Exothermic Reactions: The deprotonation of the alcohol and the subsequent SN2 reaction can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature of the reactor.

  • Mitsunobu Reaction:

    • Azodicarboxylates (DEAD/DIAD): These reagents are known to be thermally unstable and can decompose violently, especially in concentrated form. They are also toxic and can be sensitizers.[1] It is crucial to consult the safety data sheet (SDS) and perform a thorough thermal hazard assessment before scaling up.

    • Exothermic Profile: The addition of the azodicarboxylate to the reaction mixture is highly exothermic. This addition must be done slowly and with efficient cooling to maintain control of the reaction temperature.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods.

  • TLC: A simple and quick method to get a qualitative assessment of the reaction progress. You will need to find a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting materials, product, and any major byproducts.

  • HPLC: Provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion and the formation of impurities. This is the preferred method for process development and scale-up.

Q4: What is a reliable method for the synthesis of the starting material, (oxan-3-yl)methanol?

A4: (Oxan-3-yl)methanol can be synthesized by the reduction of a commercially available precursor, such as tetrahydropyran-3-carbaldehyde or a tetrahydropyran-3-carboxylic acid derivative.

  • From Tetrahydropyran-3-carbaldehyde: Reduction with a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a straightforward and high-yielding method.[8]

  • From a Tetrahydropyran-3-carboxylic Acid Derivative: The carboxylic acid can be reduced with a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. Alternatively, the carboxylic acid can be converted to an ester first, which can then be reduced with LiAlH₄ or other suitable reducing agents.

Experimental Protocols

The following are generalized, step-by-step protocols based on established methodologies. These should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Williamson Ether Synthesis of 2-[(Oxan-3-yl)methoxy]pyridine
  • Alkoxide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMF (or THF).

    • Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexanes) to the solvent.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of (oxan-3-yl)methanol (1.0 equivalent) in anhydrous DMF (or THF) to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Ether Formation:

    • To the freshly prepared alkoxide solution, add 2-bromopyridine (1.1 equivalents).

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification:

    • Slowly and carefully quench the reaction by adding it to ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) or by vacuum distillation.

Protocol 2: Mitsunobu Reaction for the Synthesis of 2-[(Oxan-3-yl)methoxy]pyridine
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (or DCM).

    • Add 2-hydroxypyridine (1.0 equivalent), (oxan-3-yl)methanol (1.1 equivalents), and triphenylphosphine (1.2 equivalents).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC/HPLC analysis indicates the consumption of the starting materials.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel. It is often beneficial to pre-treat the crude material to remove some of the byproducts. For example, dissolving the residue in a minimal amount of dichloromethane and adding hexanes can sometimes precipitate the TPPO, which can then be filtered off.

    • The filtrate can then be concentrated and purified by column chromatography.

Data Presentation

For effective scale-up, it is crucial to track key reaction parameters. The following table provides an example of how to log and compare data from different batches or reaction conditions.

ParameterBatch 1 (Lab Scale)Batch 2 (Scale-Up)Notes
Synthesis Route WilliamsonWilliamson
Scale (moles) 0.11.0
(Oxan-3-yl)methanol (eq.) 1.01.0
2-Bromopyridine (eq.) 1.11.1
Base (eq.) NaH (1.2)NaH (1.2)
Solvent DMFDMF
Temperature (°C) 6065Slight increase to maintain rate
Reaction Time (h) 1214
Yield (%) 7572
Purity (by HPLC, %) 98.598.2
Purification Method Column ChromatographyVacuum Distillation

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from a relevant university chemistry resource.[2]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC.[9]

  • Mitsunobu Reaction. (2019). Organic-chemistry.org.[3]

  • CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines. (2018). Google Patents.[10]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.[11]

  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports.[12]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.[13]

  • A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. (n.d.). PubMed.[8]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). RSC Publishing.[7]

  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (n.d.). PMC - NIH.[14]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (n.d.). Google Patents.[15]

  • Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes. (n.d.). MDPI.[16]

  • Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine. (n.d.). ResearchGate.[17]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.[4]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.[1]

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. (2008). PubMed.[18]

  • Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. (n.d.). ResearchGate.[19]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC.[5]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.[20]

  • Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. (2019). Kaplan MCAT Prep.[21]

  • Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. (2007). Org Prep Daily.[6]

  • High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes. (n.d.). Chemical Science (RSC Publishing).[22]

  • Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.[23]

  • Williamson ether synthesis. (n.d.). ResearchGate.[24]

Sources

"analytical method development for 2-[(Oxan-3-yl)methoxy]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for 2-[(Oxan-3-yl)methoxy]pyridine

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Method Development, Troubleshooting, and Validation Protocols for Pyridine-Ether Derivatives

Executive Summary: Molecule Profile & Analytical Challenges

Before initiating method development, you must understand the physicochemical behavior of 2-[(Oxan-3-yl)methoxy]pyridine . This molecule consists of a basic pyridine ring linked via an ether bridge to a tetrahydropyran (oxane) ring.

  • Chemical Nature: Weak base (Pyridine nitrogen, calculated pKa ~5.2).

  • Key Vulnerability: The pyridine nitrogen is prone to N-oxidation; the ether linkage is generally stable but susceptible to cleavage under extreme acidic stress.

  • Chromatographic Behavior: As a basic analyte, it will exhibit strong silanol interactions (peak tailing) on traditional silica columns. Retention will be highly pH-dependent.

Module 1: Method Development Strategy

Q: What is the optimal starting point for HPLC method development?

A: Do not start with a generic "water/acetonitrile" gradient. Because the analyte has a pKa near 5.2, you must choose a pH that locks the ionization state—either fully protonated (pH < 3) or fully deprotonated (pH > 7).

Recommended Protocol: The "pH Switching" Strategy

We recommend a High pH approach first, provided you use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH).

ParameterRecommendationScientific Rationale
Column C18 Hybrid Particle (e.g., 150 x 4.6 mm, 3.5 µm)Hybrid particles resist dissolution at high pH. C18 provides hydrophobic retention for the oxane ring.
Buffer 10 mM Ammonium Bicarbonate (pH 10.0)At pH 10, the pyridine is deprotonated (neutral). This maximizes retention and eliminates ionic interaction with residual silanols, ensuring sharp peaks.
Organic Modifier AcetonitrileLower viscosity than methanol, providing lower backpressure and sharper peaks.
Detection UV @ 254 nmThe pyridine ring has a strong absorption maximum here.

Alternative: Low pH Approach (If High pH columns are unavailable)

  • Buffer: 0.1% Formic Acid or 0.1% TFA (pH ~2.0).

  • Risk: The pyridine will be positively charged. This reduces retention (more polar) and may cause "fronting" if the column is overloaded. You may need an ion-pairing agent (e.g., Hexanesulfonate) if retention is insufficient (

    
    ).
    

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

User Question: "I am using a standard C18 column with a water/methanol gradient, but the 2-[(Oxan-3-yl)methoxy]pyridine peak is tailing badly. Why?"

Technical Diagnosis: This is a classic "Silanol Effect." At neutral pH (or unbuffered conditions), the pyridine nitrogen (positively charged or partially charged) interacts ionically with the negatively charged silanol groups (Si-O⁻) on the silica surface.

Corrective Actions:

  • Add a "Sacrificial Base": Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from the analyte.

  • Switch to Low pH: Lower the pH to < 2.5 using TFA. At this pH, silanols are protonated (Si-OH) and neutral, preventing ionic interaction.

  • Use an End-capped Column: Ensure your column is "Base Deactivated" (e.g., "DB" or "CS" designation).

Issue 2: Retention Time Drifting

User Question: "My retention time shifts by ±0.5 minutes between runs. I'm using a phosphate buffer at pH 5.0."

Technical Diagnosis: You are working exactly at the pKa inflection point (~5.2). Small changes in temperature, organic composition, or buffer preparation result in massive swings in the ionization ratio (protonated vs. neutral), causing retention shifts.

Corrective Action:

  • Rule of 2: Always operate at least 2 pH units away from the pKa.

  • Target: pH 2.5 (Protonated) or pH 7.5+ (Neutral). Never run this method at pH 4.5–6.0.

Issue 3: Ghost Peaks / Extra Impurities

User Question: "I see a small impurity peak eluting before the main peak that grows over time in the sample vial."

Technical Diagnosis: This is likely the N-Oxide degradation product . Pyridines are susceptible to oxidation at the nitrogen atom, forming a highly polar N-oxide species that elutes earlier on Reverse Phase HPLC.

Corrective Action:

  • Sample Diluent: Avoid using peroxides-containing solvents (like aged THF or unstabilized ethers).

  • Amber Glass: Store samples in amber vials to prevent photo-oxidation.

  • Verification: Perform a forced degradation study using 3% H₂O₂ to confirm the retention time of the N-oxide.

Module 3: Visualization of Method Logic

The following decision tree outlines the logical flow for selecting the correct mobile phase based on your available column technology.

MethodDevelopment Start Start: 2-[(Oxan-3-yl)methoxy]pyridine Analysis CheckColumn Is a High-pH Stable Column Available? (e.g., Hybrid Silica, Polymer) Start->CheckColumn HighPH High pH Strategy (Recommended) Buffer: 10mM NH4HCO3 (pH 10) CheckColumn->HighPH Yes LowPH Low pH Strategy Buffer: 0.1% TFA or Formic Acid (pH < 3) CheckColumn->LowPH No Mechanism1 Mechanism: Analyte is Neutral Result: Max Retention, Sharp Peak HighPH->Mechanism1 Good Proceed to Validation Mechanism1->Good CheckRetention Is Retention Factor (k) > 2.0? LowPH->CheckRetention CheckRetention->Good Yes Bad Problem: Low Retention/Dewetting CheckRetention->Bad No IonPair Add Ion-Pairing Reagent (e.g., Hexanesulfonate) Bad->IonPair IonPair->Good

Figure 1: Decision matrix for mobile phase selection based on column availability and retention requirements.

Module 4: Standard Operating Procedure (SOP) for Forced Degradation

To validate the method's specificity, you must demonstrate it can separate the active pharmaceutical ingredient (API) from its degradants.

Protocol: Prepare a 1 mg/mL stock solution of the analyte.

Stress ConditionReagent / ConditionDurationExpected Degradant
Acid Hydrolysis 1N HCl, 60°C4 HoursCleavage of Ether: Pyridin-2-ol + Oxan-3-ol
Base Hydrolysis 1N NaOH, 60°C4 HoursGenerally Stable (Pyridine is base-resistant)
Oxidation 3% H₂O₂, RT2 HoursN-Oxide: Pyridine-N-oxide derivative (Early eluting)
Thermal 80°C (Solid State)24 HoursMinimal degradation expected

Note: If acid hydrolysis yields two peaks, ensure your gradient starts with high aqueous content (e.g., 95% Water) to capture the highly polar Oxan-3-ol fragment if it is UV active (though oxanes have weak UV, refractive index detection might be needed for mass balance).

References

  • Dolan, J. W. (2008). "The Role of pH in Retention and Selectivity." LCGC North America. Retrieved from

  • Neue, U. D., et al. (2001). "Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns.
  • Waters Corporation. "Strategies for the Separation of Basic Compounds." Application Note. Retrieved from

  • McCalley, D. V. (2010).[1] "Study of the selectivity, mass transfer and loading capacity of basic compounds in high performance liquid chromatography." Journal of Chromatography A. [Link]

Sources

Validation & Comparative

A Comparative Benchmarking of 2-[(Oxan-3-yl)methoxy]pyridine and Structurally Related Analogs as M1 Muscarinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for M1 Receptor Modulation and the Promise of Pyridine Ethers

The M1 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR), is a critical player in mediating cognitive functions such as learning and memory. Its high expression in the hippocampus and cortex underscores its importance in neuronal signaling.[1] Consequently, the M1 receptor has emerged as a promising therapeutic target for neurodegenerative disorders like Alzheimer's disease, where cognitive decline is a hallmark symptom.[2] The development of selective M1 receptor agonists or positive allosteric modulators (PAMs) represents a key strategy to enhance cholinergic neurotransmission and potentially ameliorate these cognitive deficits.[3]

The pyridine ether scaffold has garnered significant interest in medicinal chemistry for its ability to serve as a versatile framework in the design of centrally active agents. This guide provides a comprehensive comparative analysis of the hypothetical compound 2-[(Oxan-3-yl)methoxy]pyridine and its structurally related analogs, with a focus on their potential as M1 muscarinic receptor modulators. By examining their structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the rational design of novel M1-selective ligands.

For the purpose of this comparative study, we will benchmark our target compound against established muscarinic agonists, Xanomeline and Talsaclidine , and a closely related structural analog, GSK1034702 , which shares the oxane moiety.

Structural Overview of Compared Compounds

A clear understanding of the structural nuances of each compound is fundamental to interpreting their pharmacological profiles.

  • 2-[(Oxan-3-yl)methoxy]pyridine (Hypothetical Target Compound): This molecule features a pyridine ring substituted at the 2-position with an oxane (tetrahydropyran) ring linked via a methoxy bridge. The combination of the aromatic pyridine and the saturated heterocyclic oxane ring presents a unique three-dimensional structure with potential for specific receptor interactions.

  • Xanomeline: A well-characterized muscarinic agonist, Xanomeline possesses a 1,2,5-thiadiazole core linked to a tetrahydropyridine ring. It is known to exhibit functional selectivity for M1 and M4 receptors.[4][5]

  • Talsaclidine: This compound is a functionally selective M1 muscarinic agonist with a quinuclidine core, demonstrating full intrinsic activity at this subtype.[6]

  • GSK1034702: A key comparator due to its structural similarity to our target, this compound features a benzimidazolone core with a piperidine linker to an oxane ring. It has been investigated as a potent M1 receptor allosteric agonist.[2]

Comparative Pharmacological Data

The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of the comparator compounds for the human M1-M5 muscarinic receptors. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively. The data for our hypothetical target compound, 2-[(Oxan-3-yl)methoxy]pyridine, is presented as "Not Available" as it is a theoretical molecule for the purpose of this guide.

CompoundM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M4 Kᵢ (nM)M5 Kᵢ (nM)M1 EC₅₀ (nM)Predominant Selectivity
2-[(Oxan-3-yl)methoxy]pyridine N/AN/AN/AN/AN/AN/A-
Xanomeline 296[4]294[4]~4016.126.430.9M1/M4
Talsaclidine ------M1
GSK1034702 959.9567461,570226110,090-M1

Note: Data for Xanomeline and GSK1034702 are compiled from different studies and may have been generated under varying experimental conditions. Talsaclidine's selectivity is well-established, though a consistent dataset for all subtypes was not available in the initial search.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor initiates a well-defined signaling cascade. As a Gq-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates a variety of cellular responses, including neuronal excitability.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca2 Ca²⁺ Store IP3->ER_Ca2 Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets ER_Ca2->Ca2 Release Ligand Acetylcholine or Agonist Ligand->M1R Binds Binding_Assay_Workflow A Prepare CHO-K1 cell membranes expressing human M1 receptors B Incubate membranes with [³H]-pirenzepine and varying concentrations of test compound A->B C Separate bound and free radioligand by vacuum filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC₅₀ and Ki values D->E

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (typically 10-20 µg of protein).

    • Add 50 µL of [³H]-pirenzepine (final concentration ~1 nM).

    • Add 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

    • For non-specific binding, add 50 µL of a high concentration of a known M1 antagonist (e.g., 10 µM atropine).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Dry the filter plate and add liquid scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Intracellular Calcium Mobilization Assay for M1 Receptor Functional Activity (EC₅₀)

This protocol details a functional assay to measure the ability of a test compound to elicit an increase in intracellular calcium via the M1 receptor, using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).

Experimental Workflow Diagram:

Calcium_Assay_Workflow A Plate CHO-K1 cells expressing human M1 receptors in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of test compound using FLIPR B->C D Measure the change in fluorescence intensity over time C->D E Calculate EC₅₀ and Emax values D->E

Caption: Calcium Mobilization Assay Workflow.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed CHO-K1 cells stably expressing the human M1 muscarinic receptor into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate the cells overnight at 37°C in a 5% CO₂ humidified incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) and an anion-exchange inhibitor (e.g., probenecid, 2.5 mM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Remove the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • FLIPR Assay:

    • Prepare a compound plate with serial dilutions of the test compound in HBSS with HEPES.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The FLIPR will then automatically add the test compound from the compound plate to the cell plate.

    • Immediately measure the change in fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The fluorescence signal is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the change in fluorescence against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (maximal efficacy) using non-linear regression analysis.

Structure-Activity Relationship (SAR) and Field-Proven Insights

The comparative data, in conjunction with the known SAR of muscarinic agonists, allows for insightful predictions regarding the potential of 2-[(Oxan-3-yl)methoxy]pyridine.

  • The Role of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, crucial for interaction with the orthosteric binding site of muscarinic receptors. Its basicity can be modulated by substituents on the ring.

  • The 2-Alkoxy Substituent: The methoxy group at the 2-position of the pyridine ring is expected to influence the electronic properties and conformation of the molecule. The ether linkage provides a degree of flexibility, allowing the oxane moiety to adopt an optimal orientation within the receptor binding pocket.

  • The Oxane Moiety: The saturated oxane ring introduces a significant steric and lipophilic component. Its conformation and substitution pattern are critical for receptor subtype selectivity. The presence of a similar moiety in the active compound GSK1034702 suggests that this feature is compatible with M1 receptor binding. [2]The oxane's oxygen atom may also participate in hydrogen bonding interactions.

  • Comparison with Xanomeline and Talsaclidine: Xanomeline and Talsaclidine achieve their M1 selectivity through different core scaffolds (thiadiazole and quinuclidine, respectively). [4][6]The pyridine ether scaffold of our target compound offers a distinct chemical space to explore for achieving M1 selectivity, potentially with a different side-effect profile.

  • Predictive Insights for 2-[(Oxan-3-yl)methoxy]pyridine: Based on the structural features, it is plausible that 2-[(Oxan-3-yl)methoxy]pyridine could act as a modulator of muscarinic receptors. The key determinants of its activity and selectivity will be the precise conformational presentation of the pyridine nitrogen and the oxane ring within the M1 receptor's binding pocket. Experimental validation using the detailed protocols above would be necessary to confirm its pharmacological profile. The oxane ring's stereochemistry at the point of attachment to the methoxy linker will also likely play a significant role in its interaction with the receptor.

Conclusion

This comparative guide provides a foundational framework for the investigation of 2-[(Oxan-3-yl)methoxy]pyridine and similar pyridine ether derivatives as M1 muscarinic acetylcholine receptor modulators. By leveraging established knowledge of comparator compounds and providing detailed, self-validating experimental protocols, this document serves as a valuable resource for researchers in the field of neuropharmacology and drug discovery. The pyridine ether scaffold, exemplified by our hypothetical target, represents a promising avenue for the development of novel, selective M1 modulators with the potential to address the cognitive deficits associated with Alzheimer's disease and other neurological disorders.

References

  • Bradley, S. J., et al. (2017). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Journal of Medicinal Chemistry, 60(17), 7295-7313. [Link]

  • Conn, P. J., et al. (2009). Allosteric modulators of muscarinic receptors as a novel approach for the treatment of schizophrenia. Trends in Pharmacological Sciences, 30(1), 1-11. [Link]

  • Felder, C. C., et al. (2018). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of Medicinal Chemistry, 61(22), 9462-9514. [Link]

  • Valant, C., et al. (2019). Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. Molecular Pharmacology, 96(6), 763-775. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. [Link]

  • Watson, M., et al. (1986). Characterization of [3H]pirenzepine binding to muscarinic cholinergic receptors solubilized from rat brain. Journal of Neurochemistry, 46(6), 1790-1797. [Link]

  • Jakubík, J., et al. (2006). Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors. Molecular Pharmacology, 70(2), 656-666. [Link]

  • Grant, M. K. O., et al. (2010). Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M(1) Muscarinic Acetylcholine Receptor. PLoS ONE, 5(12), e15722. [Link]

  • Lindsley, C. W., et al. (2016). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(2), 435-440. [Link]

  • Wienrich, M., et al. (2001). Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man. Life Sciences, 68(22-23), 2537-2544. [Link]

Sources

Navigating the Structure-Activity Landscape of 2-[(Oxan-3-yl)methoxy]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-[(Oxan-3-yl)methoxy]pyridine scaffold has emerged as a promising framework in medicinal chemistry. Its unique combination of a pyridine core, a flexible methoxy linker, and a saturated oxane ring offers a rich three-dimensional chemical space for designing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon available data to offer insights for the design and development of potent and selective modulators of various biological targets.

The Core Scaffold: A Foundation for Diverse Biological Activities

The 2-[(Oxan-3-yl)methoxy]pyridine core can be dissected into three key components, each offering opportunities for modification to fine-tune biological activity, selectivity, and pharmacokinetic properties:

  • The Pyridine Ring: As a fundamental aromatic heterocycle, the pyridine ring is a common motif in a vast number of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can engage in various interactions with biological targets. Substitutions on the pyridine ring are a primary strategy for modulating the electronic properties, lipophilicity, and steric profile of the entire molecule.

  • The Methoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the oxane moiety to adopt various orientations relative to the pyridine core. This flexibility can be crucial for optimal binding to a target protein.

  • The Oxane (Tetrahydropyran) Ring: This saturated heterocyclic moiety introduces a non-planar, three-dimensional character to the molecule. The oxane ring can influence solubility, metabolic stability, and can also participate in hydrophobic or van der Waals interactions within a binding pocket. The stereochemistry at the 3-position of the oxane ring is a critical determinant of biological activity.

Structure-Activity Relationship (SAR) Insights

Impact of Pyridine Ring Substitution

Modifications to the pyridine ring have a profound impact on the overall activity of the analogs.

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the pKa of the pyridine nitrogen and the electron density of the aromatic ring. This, in turn, influences the molecule's ability to interact with target residues. For instance, in other pyridine-containing series, the addition of electron-withdrawing groups has been shown to enhance potency for certain kinase targets.

  • Steric Hindrance: The size and position of substituents on the pyridine ring can dictate the binding orientation and affinity. Bulky groups can introduce steric clashes, leading to a loss of activity, or conversely, they can promote favorable interactions in larger binding pockets.

  • Introduction of Additional Functional Groups: Incorporating functional groups capable of hydrogen bonding (e.g., amides, sulfonamides) or other specific interactions can lead to significant gains in potency and selectivity.

The Role of the Oxane Moiety

The oxane ring is not merely a passive solubilizing group; its structure and substitution patterns are critical for activity.

  • Stereochemistry: The absolute configuration at the chiral center of the (Oxan-3-yl) moiety is often a key determinant of biological activity. Enantiomers can exhibit vastly different potencies and selectivities, highlighting the importance of stereospecific synthesis and testing.

  • Ring Conformation: The chair conformation of the oxane ring and the axial or equatorial orientation of the methoxy linker can influence the overall shape of the molecule and its fit within a binding site.

  • Substitutions on the Oxane Ring: While the parent scaffold is unsubstituted on the oxane ring, the introduction of substituents could offer further avenues for optimization. For example, small alkyl or polar groups could be explored to probe for additional interactions with the target protein.

Comparative Analysis of Biological Activities

Due to the limited availability of public data on a series of 2-[(Oxan-3-yl)methoxy]pyridine analogs targeting a single protein, a direct quantitative comparison with IC50 values is not feasible at this time. However, based on the broader class of pyridine derivatives, these compounds have been explored for a range of biological activities, including but not limited to:

  • Kinase Inhibition: Pyridine-based scaffolds are prevalent in kinase inhibitors.[2] The 2-[(Oxan-3-yl)methoxy]pyridine core could potentially be tailored to target specific kinases involved in oncology or inflammatory diseases.

  • Receptor Antagonism/Agonism: The pyridine moiety is also a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels.

  • Anti-infective Agents: 2-Alkoxypyridines have been investigated for their potential as antibacterial and antiprotozoal agents.

Experimental Protocols

To facilitate further research and comparison, detailed methodologies for key experiments are provided below.

General Synthetic Procedure for 2-[(Oxan-3-yl)methoxy]pyridine Analogs

A common route to synthesize these analogs involves the Williamson ether synthesis.

Step 1: Synthesis of (Oxan-3-yl)methanol (This is a representative procedure and may need optimization based on the starting material)

  • To a solution of oxane-3-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain crude (oxan-3-yl)methanol.

  • Purify the product by flash column chromatography.

Step 2: Williamson Ether Synthesis

  • To a solution of (oxan-3-yl)methanol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

  • Add the desired substituted 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-[(Oxan-3-yl)methoxy]pyridine analog.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human kinase)

    • Kinase substrate (e.g., a specific peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (containing appropriate salts, DTT, and cofactors)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the kinase enzyme and substrate solution to the wells.

    • Incubate for a short period at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a four-parameter logistic equation.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, graphical representations are invaluable.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Core Scaffold 2-[(Oxan-3-yl)methoxy]pyridine mod_pyridine Pyridine Ring Modification start->mod_pyridine mod_oxane Oxane Ring Modification start->mod_oxane mod_linker Linker Modification start->mod_linker analogs Library of Analogs mod_pyridine->analogs mod_oxane->analogs mod_linker->analogs assay In Vitro Assay (e.g., Kinase Inhibition) analogs->assay data Activity Data (e.g., IC50 values) assay->data sar Structure-Activity Relationship data->sar design Design of New Potent Analogs sar->design

Caption: Workflow for SAR studies of 2-[(Oxan-3-yl)methoxy]pyridine analogs.

Future Directions

The 2-[(Oxan-3-yl)methoxy]pyridine scaffold represents a promising starting point for the development of novel therapeutics. Future research efforts should focus on:

  • Systematic SAR Studies: Synthesis and biological evaluation of a diverse library of analogs to build a comprehensive understanding of the SAR for specific biological targets.

  • Target Identification: Screening of these compounds against a panel of biological targets to identify novel activities.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing of promising candidates in relevant animal models to validate their therapeutic potential.

By systematically exploring the chemical space around this versatile scaffold, the scientific community can unlock its full potential in the quest for new and effective medicines.

References

  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1).
  • Ghaffari, M. A., et al. (2020). Design, Synthesis and Biological Evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed.
  • Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571.
  • Montgomery, A., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines.
  • RSC Publishing. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • Singh, R., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(49), 31897-31922.
  • Sun, D., et al. (2021). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 48, 128249.
  • Verma, A., et al. (2023).
  • Yadav, P., et al. (2023). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

Sources

"cross-validation of experimental results for 2-[(Oxan-3-yl)methoxy]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Validation of 2-[(Oxan-3-yl)methoxy]pyridine Scaffolds

Part 1: Executive Summary & Strategic Rationale

In modern fragment-based drug discovery (FBDD), 2-[(Oxan-3-yl)methoxy]pyridine (also known as 2-((tetrahydro-2H-pyran-3-yl)methoxy)pyridine) serves as a critical bioisostere. It is frequently employed to replace lipophilic 2-(benzyloxy)pyridine moieties. The transition from a phenyl ring to a saturated oxane (tetrahydropyran) ring typically lowers LogP (improving solubility) while maintaining the spatial vector of the ether linkage.

However, the introduction of the oxan-3-yl group introduces a chiral center and conformational flexibility that necessitates rigorous cross-validation against its regioisomers (4-yl) and hydrophobic analogues (phenyl). This guide outlines the experimental protocols required to validate the structural integrity, physicochemical advantage, and synthetic viability of this scaffold.

Part 2: Comparative Analysis of Alternatives

The following table contrasts the target scaffold against its primary medicinal chemistry alternatives.

Table 1: Physicochemical & Synthetic Performance Matrix

FeatureTarget: 2-[(Oxan-3-yl)methoxy]pyridine Alt A: 2-(Benzyloxy)pyridine Alt B: 2-[(Oxan-4-yl)methoxy]pyridine
Role Solubility-enhancing BioisostereHydrophobic Anchor (Baseline)Symmetrical Regioisomer
LogP (Est.) ~1.2 – 1.5 (Moderate)~2.5 – 3.0 (High)~1.2 – 1.5 (Moderate)
Aq. Solubility High (>100 µM)Low (<10 µM)High (>100 µM)
Chirality Yes (C3 on Oxane) – Requires chiral res.No (Achiral)No (Achiral/Symmetrical)
Metabolic Risk Low (Oxane is generally stable)Low (Benzylic oxidation possible)Low
Vector Angle Kinked (Non-linear) Linear/PlanarLinear
Validation Key Stereocontrol & NMR Coupling UV PuritySymmetry in NMR

Analyst Insight: Choose the 3-yl isomer (Target) when the binding pocket requires a "kinked" geometry to induce specific H-bonding interactions that the linear 4-yl isomer cannot access. However, be prepared for the additional complexity of chiral resolution.

Part 3: Experimental Protocols (The "How-To")

Protocol A: Synthetic Cross-Validation (SNAr Coupling)

Objective: To synthesize the target with high regiochemical fidelity, avoiding N-alkylation byproducts.

Reagents:

  • Substrate: 2-Fluoropyridine (More reactive than 2-Chloropyridine for SNAr).

  • Nucleophile: (Tetrahydro-2H-pyran-3-yl)methanol.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under

    
    , dissolve (tetrahydro-2H-pyran-3-yl)methanol (1.0 equiv) in anhydrous THF.
    
  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion) portion-wise. Stir for 30 min to generate the alkoxide. Observation: Evolution of

    
     gas ceases.
    
  • Coupling: Add 2-Fluoropyridine (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: Look for the disappearance of the alcohol. 2-Fluoropyridine is volatile; ensure the system is sealed.

  • Quench & Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with water and brine to remove DMF (if used).
    
  • Purification: Silica gel chromatography.

    • Validation: The product should elute earlier than the starting alcohol due to the "capping" of the polar -OH group.

Protocol B: Structural Validation (NMR Diagnostics)

Objective: To distinguish the 3-yl isomer from the 4-yl isomer and confirm O-alkylation vs N-alkylation.

Diagnostic Signals (


 NMR in 

):
  • The Linker (

    
    ): 
    
    • Target (3-yl): Appears as a doublet of doublets (dd) or complex multiplet around

      
       4.1–4.3 ppm due to the adjacent chiral center (C3) creating diastereotopic protons if the ring conformation is locked, or simply due to coupling with the single H at C3.
      
    • Alt B (4-yl): Appears as a clean doublet (d) around

      
       4.1 ppm. The C4 position is a plane of symmetry (locally).
      
  • The Pyridine Ring:

    • O-Alkylation (Desired): H-3 of pyridine (ortho to ether) appears upfield (

      
       ~6.7-6.9 ppm).
      
    • N-Alkylation (Impurity): If the reaction occurred at Nitrogen (pyridone formation), the ring protons shift significantly downfield, and the carbonyl C=O would be visible in

      
       NMR (~160-165 ppm).
      

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision tree for selecting and validating the 2-[(Oxan-3-yl)methoxy]pyridine scaffold in a drug discovery campaign.

ValidationLogic Start Start: Scaffold Selection NeedsSolubility Requirement: Improve Solubility? Start->NeedsSolubility SelectBioisostere Select Oxan-3-yl Scaffold NeedsSolubility->SelectBioisostere Yes (Replace Phenyl) Synthesis Synthesis: SNAr (2-F-Py + Alcohol) SelectBioisostere->Synthesis CheckNMR QC: 1H NMR Analysis Synthesis->CheckNMR DecisionIsomer Linker Signal Pattern? CheckNMR->DecisionIsomer Pass Valid: Complex Multiplet (3-yl) DecisionIsomer->Pass Complex Splitting Fail Invalid: Clean Doublet (4-yl) DecisionIsomer->Fail Symmetrical Doublet NextStep Proceed to Bio-Assay Pass->NextStep

Figure 1: Decision logic for synthesizing and structurally validating the oxan-3-yl regioisomer.

Part 5: Physicochemical Cross-Validation Data

When comparing the Oxan-3-yl scaffold to the Phenyl analogue, experimental data typically follows these trends. Use this table to benchmark your internal results.

Table 2: Expected Validation Metrics

MetricAssay Method2-[(Oxan-3-yl)methoxy]pyridine2-(Benzyloxy)pyridineInterpretation
LogD (pH 7.4) Shake-flask (Octanol/Buffer)1.1 ± 0.2 2.6 ± 0.3 The oxane lowers lipophilicity, reducing non-specific binding.
Solubility Kinetic (Nephelometry)> 200 µM < 50 µM Significant improvement in aqueous formulation.
LLE (Ligand Eff.) (pIC50 - LogP)Higher LowerOxane is more "efficient" if potency is maintained.
Clint (Microsomal) Liver Microsomes (Mouse)ModerateModerateBoth are susceptible to oxidative metabolism; Oxane at C-H bonds, Pyridine at N.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

    • Context: Authoritative review on using heterocycles like tetrahydropyran (oxane) to modulate LogP and solubility in place of phenyl rings.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

    • Context: Provides the foundational logic for physicochemical profiling (LogD/Solubility) cited in Table 2.
  • Blakemore, D. C., et al. (2018). Organic Synthesis - A Tool for the Selection of Drug Candidates. Nature Chemistry. Link

    • Context: Validates the SNAr methodology for heteroaryl ether synthesis as a preferred route over Mitsunobu for scale-up.
  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. Link

    • Context: Discusses the electronic properties of pyridine ethers and their metabolic stability implic

Safety Operating Guide

Proper Disposal Procedures: 2-[(Oxan-3-yl)methoxy]pyridine

[1]

Executive Summary

Immediate Action Required: Treat 2-[(Oxan-3-yl)methoxy]pyridine as a Class B Peroxide Former and a Basic Organic Hazardous Waste .[1]

This compound combines a pyridine ring (basic, toxic) with a tetrahydropyran (THP) ether linkage (peroxidizable). Improper disposal risks explosion (due to peroxides) or environmental toxicity (pyridine leaching).

  • DO NOT dispose of down the drain.[2][3][4]

  • DO NOT mix with strong acids (exothermic reaction) or oxidizers.

  • DO test for peroxides prior to consolidation if the container has been opened for >6 months.

  • DO segregate into Non-Halogenated Organic waste streams.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its structural vulnerabilities.

FeatureMoietyHazard Implication
Base Core Pyridine RingToxicity & Basicity: Acts as a weak base.[1] Reacts exothermically with mineral acids. Pyridine derivatives are hepatotoxic and CNS depressants.
Linkage Ether (Methoxy)Flammability: Increases volatility and flammability profile.[1]
Protecting Group Oxane (Tetrahydropyran)Peroxide Formation: While THP ethers are generally more stable than acyclic ethers, the acetal-like environment and adjacent oxygen atoms create sites for radical abstraction, leading to hydroperoxide formation upon storage.[1]

Key Physical Properties (Estimated):

  • State: Liquid or low-melting solid.

  • Solubility: Soluble in organic solvents (DCM, Methanol); sparingly soluble in water.

  • Flash Point: Treat as < 60°C (Flammable) for safety margins.

Pre-Disposal Stabilization Protocol

CRITICAL: Before moving the bottle to a waste drum, you must validate its stability.

Step 1: Visual Inspection

Check the container for:

  • Crystals around the cap (indicates severe peroxide hazard—DO NOT TOUCH ; contact EHS immediately).

  • Cloudiness or stratification in the liquid.

Step 2: Peroxide Testing

If the container has been opened for >6 months , test for peroxides using Quantofix® or similar starch-iodide strips.

  • < 20 ppm: Safe for standard disposal.

  • 20–100 ppm: Must be treated/reduced before disposal.

  • > 100 ppm: High Risk. Contact EHS for remote opening/stabilization.

Step 3: Chemical Quenching (If 20–100 ppm)

If peroxides are detected but low, reduce them chemically before adding to the waste stream.

  • Add acidic ferrous sulfate solution (FeSO₄) or sodium metabisulfite to the solvent.

  • Stir gently for 30 minutes.

  • Retest to confirm peroxide concentration is < 10 ppm.

Disposal Workflow & Segregation

The following workflow ensures compliance with RCRA regulations (Resource Conservation and Recovery Act).

Waste Stream Classification
  • RCRA Code: D001 (Ignitable), potentially D038 (Pyridine) if leaching exceeds limits.

  • Stream: Non-Halogenated Organic Waste.

  • Compatibility: Compatible with alcohols, acetone, and toluene. Incompatible with nitric acid, peroxides, and halogenated solvents (chloroform/DCM) due to cost-of-disposal separation.

Operational Protocol
  • Select Container: Use a high-density polyethylene (HDPE) or amber glass container. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling:

    • Write the full chemical name: 2-[(Oxan-3-yl)methoxy]pyridine .

    • Check hazards: Flammable , Toxic , Irritant .[3]

    • Mark "Contains Peroxide Formers" if applicable.[5][6]

  • Transfer:

    • Perform transfer in a fume hood.[7]

    • Use a funnel to prevent spillage.

    • Do not fill >90% to allow for thermal expansion.

  • Log: Record the volume and mass in your lab’s satellite accumulation area log.

Visualized Decision Logic

Diagram 1: Peroxide Safety Decision Tree

This logic gate prevents explosive incidents during waste consolidation.

PeroxideSafetyStartContainer Ready for DisposalCheckDateCheck Date OpenedStart->CheckDateVisualVisual Inspection(Crystals/Cloudiness?)CheckDate->Visual> 6 MonthsSafeSafe to Dispose(Non-Halogenated Stream)CheckDate->Safe< 6 MonthsTestTest Peroxide Level(Starch-Iodide)Visual->TestNo CrystalsDangerSTOP WORKContact EHS/Bomb SquadVisual->DangerCrystals PresentTest->Safe< 20 ppmTreatChemical Treatment(FeSO4 Reduction)Test->Treat20-100 ppmTest->Danger> 100 ppmTreat->TestRetest

Caption: Decision matrix for handling aged ether-containing intermediates prior to waste consolidation.

Diagram 2: Waste Stream Segregation

Proper segregation minimizes cross-reactivity and disposal costs.

WasteSegregationChem2-[(Oxan-3-yl)methoxy]pyridineHalogenContains Halogens?(Cl, Br, F, I)Chem->HalogenAqueousAqueous/Drain(ILLEGAL)Chem->AqueousDo Not PourNonHalNon-Halogenated Organic(Correct Stream)Halogen->NonHalNoHalWasteHalogenated Waste(Incorrect Stream)Halogen->HalWasteYes (Hypothetical)IncinerationHigh-Temp Incineration(Rotary Kiln)NonHal->Incineration

Caption: Segregation workflow ensuring the compound reaches the correct incineration facility.

Emergency Contingencies

ScenarioImmediate Response
Spill (< 100 mL) Absorb with vermiculite or sand.[1] Do not use paper towels (fire risk). Place in a sealed container and label as hazardous waste.
Spill (> 500 mL) Evacuate the lab. Vapors may be toxic and flammable. Contact emergency services.
Skin Contact Wash with soap and water for 15 minutes.[1] Pyridines can absorb through skin; seek medical attention if irritation persists.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. [Link]

A Senior Application Scientist's Guide to Handling 2-[(Oxan-3-yl)methoxy]pyridine: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work often involves navigating the frontiers of chemistry, handling novel compounds where comprehensive safety data may not yet be established. 2-[(Oxan-3-yl)methoxy]pyridine is one such compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and scientifically grounded approach to safety is not just recommended—it is imperative. This guide provides essential safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you to handle this and similar research chemicals with the highest degree of safety and confidence.

Section 1: Hazard Analysis by Structural Analogy

To establish a robust safety protocol, we must first deconstruct the molecule and analyze the known hazards of its core components: the pyridine ring and the oxane (tetrahydropyran) moiety. This widely accepted practice allows us to anticipate potential risks and implement appropriate controls.

The primary driver of toxicological concern is the pyridine ring. Pyridine and its derivatives are known for a range of potential health effects.[1][2] Breathing pyridine can irritate the nose and throat, while contact can irritate and burn the skin and eyes.[1] More significant exposures can lead to systemic effects, including nausea, headaches, dizziness, and potential damage to the liver and kidneys.[1]

The closest structural analog with a published SDS is 2-methoxypyridine . Its safety profile indicates it is a flammable liquid and vapor that causes significant skin and serious eye irritation.[3][4] Given the structural similarity, we must assume that 2-[(Oxan-3-yl)methoxy]pyridine presents, at a minimum, similar irritant and flammability hazards.

Table 1: Anticipated Hazard Profile for 2-[(Oxan-3-yl)methoxy]pyridine

Hazard Class Anticipated Risk based on Analogs (Pyridine, 2-Methoxypyridine) Rationale & Key Considerations
Flammability Flammable Liquid and Vapor. [3][5] The pyridine core and ether linkage contribute to flammability. Keep away from all ignition sources.[4][6]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. [5] Pyridine itself is harmful by these routes.[7][8] Assume this derivative carries similar risks.
Skin Corrosion/Irritation Causes skin irritation. [3][4] Pyridine derivatives are known skin irritants. Prolonged contact must be avoided.[1]
Eye Damage/Irritation Causes serious eye irritation. [3][4] Direct contact with the liquid or vapor could cause significant eye damage.
Specific Target Organ Toxicity May cause respiratory irritation. [4] Potential for liver, kidney, and CNS effects.[1] Inhalation of vapors should be minimized through proper engineering controls.

| Unknown Potency | Potentially Biologically Active. | As a compound likely intended for drug development, its biological activity and potency are unknown. It should be handled as a potent compound until proven otherwise.[9] |

Section 2: The Hierarchy of Controls: Engineering and Administrative Measures

Before selecting Personal Protective Equipment (PPE), we must first implement more effective control measures. PPE is the last line of defense.

Engineering Controls: Your Primary Shield

The most critical engineering control is the mandatory use of a properly functioning and certified laboratory chemical fume hood .[10] All manipulations of 2-[(Oxan-3-yl)methoxy]pyridine—including weighing, transferring, preparing solutions, and running reactions—must occur within the fume hood to prevent the release of vapors into the laboratory environment.[2]

Additional essential engineering controls include:

  • Safety Showers and Eyewash Stations: These must be readily accessible, within a 10-second travel distance, and tested regularly.[10]

  • Ventilation: The laboratory should have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.[3]

Administrative Controls: Structuring for Safety
  • Designated Areas: Designate a specific area within a fume hood for handling this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for all procedures involving this chemical.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP before they are permitted to work with the compound.

Section 3: Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides the necessary final barrier. The following PPE is mandatory for all work with 2-[(Oxan-3-yl)methoxy]pyridine.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are required to provide a seal around the eyes, protecting against splashes and vapors. Standard safety glasses are insufficient.[3]

    • Face Shield: A face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing, such as when transferring larger volumes or working under pressure.

  • Hand Protection:

    • Glove selection is critical. The pyridine moiety can penetrate common laboratory gloves, such as nitrile, with relative ease. Therefore, single-gloving with nitrile is not sufficient.

    • Recommended Practice: Double-gloving is required. The outer glove should be of a material with high resistance to pyridine. The inner glove can be nitrile, which is removed and replaced if the outer glove is contaminated.

Table 2: Glove Selection for Handling Pyridine-Containing Compounds

Glove Material Breakthrough Time (Pyridine) Recommendation for 2-[(Oxan-3-yl)methoxy]pyridine
Nitrile Poor / < 15 minutes Not Recommended for direct contact. Use only as an inner glove when double-gloving.[10]
Butyl Rubber Excellent / > 8 hours Recommended as an outer glove for extended handling.[10]
Viton™ Excellent / > 8 hours Recommended as an outer glove for extended handling.
Latex Poor Not Recommended. Offers poor chemical protection and can cause allergies.[11]

Always inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid skin contact.[3]

  • Body Protection:

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.[10]

    • Chemical-Resistant Apron: For procedures involving larger quantities (>100 mL), a chemical-resistant apron should be worn over the lab coat.

    • Attire: Long pants and closed-toe shoes are mandatory in the laboratory at all times.

  • Respiratory Protection:

    • Under normal conditions of use within a certified chemical fume hood, respiratory protection is not required.

    • In the event of a large spill or failure of engineering controls, a full-face respirator with an organic vapor cartridge may be necessary. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

// Node Definitions start [label="Start: Prepare to Handle\n2-[(Oxan-3-yl)methoxy]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; check_hood [label="Is a certified chemical\nfume hood available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1]; stop [label="STOP!\nDo not proceed without a\ncertified fume hood.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,bold"]; weigh_solid [label="Task: Weighing solid or\ntransferring small volumes (<10mL)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1]; ppe_base [label="Minimum Required PPE:\n- Chemical Splash Goggles\n- Lab Coat\n- Double Gloves (Butyl/Viton outer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; large_volume [label="Task: Transferring large volumes (>10mL)\nor risk of splashing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1]; ppe_enhanced [label="Enhanced PPE Required:\n- Add Face Shield\n- Add Chemical Resistant Apron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proceed [label="Proceed with Caution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"];

// Connections start -> check_hood; check_hood -> weigh_solid [label="Yes"]; check_hood -> stop [label="No"]; weigh_solid -> ppe_base [label="Yes"]; weigh_solid -> large_volume [label="No"]; ppe_base -> proceed; large_volume -> ppe_enhanced [label="Yes"]; large_volume -> ppe_base [label="No"]; ppe_enhanced -> proceed; } DOT Caption: PPE selection workflow based on the specific laboratory task.

Section 4: Operational Workflow for Safe Handling

A systematic approach ensures that safety is integrated into every step of the process.

Step-by-Step Handling Protocol:

  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker.

    • Clear the work area of any unnecessary equipment or chemicals.

    • Assemble all necessary equipment (glassware, stir bars, reagents) inside the fume hood.

    • Ensure a designated, sealed hazardous waste container is readily available in the hood.[10]

  • Donning PPE:

    • Put on your lab coat, chemical splash goggles, and inner nitrile gloves.

    • Before handling the primary container, don the appropriate outer gloves (e.g., butyl rubber).

  • Chemical Handling:

    • Place the chemical container in a secondary container (like a beaker or plastic tub) to contain any potential spills during transport to the hood.

    • Perform all transfers, weighings, and solution preparations well within the fume hood (at least 6 inches from the sash).

    • Keep the primary container sealed when not in immediate use.[3]

  • Post-Handling & Cleanup:

    • Upon completion, securely seal the primary chemical container.

    • Wipe down the external surface of the container before removing it from the hood for storage.

    • Decontaminate any non-disposable equipment used.

    • Place all contaminated disposable items (e.g., weighing paper, pipette tips, wipes) into the designated hazardous waste container.

  • Doffing PPE:

    • With outer gloves still on, perform a final cleanup of the work area.

    • Remove outer gloves using a technique that avoids touching the outer surface with your bare hands. Dispose of them in the hazardous waste container.

    • Remove your lab coat and goggles.

    • Finally, remove your inner nitrile gloves and dispose of them.

    • Wash your hands thoroughly with soap and water.[3]

// Node Definitions prep [label="1. Pre-Op Checks\n(Fume Hood, Area Clear,\nWaste Container Ready)", fillcolor="#F1F3F4", fontcolor="#202124"]; don_ppe [label="2. Don PPE\n(Goggles, Coat, Double Gloves)", fillcolor="#FBBC05", fontcolor="#202124"]; handle [label="3. Chemical Handling\n(Inside Fume Hood Only)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="4. Cleanup & Decontamination\n(Seal Containers, Dispose Waste)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; doff_ppe [label="5. Doff PPE\n(Outer Gloves First)", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="6. Wash Hands Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections prep -> don_ppe -> handle -> cleanup -> doff_ppe -> wash; } DOT Caption: Step-by-step workflow for the safe handling of chemical reagents.

Section 5: Spill and Emergency Procedures

For Skin or Eye Contact:

  • Immediately go to the nearest safety shower or eyewash station.

  • For skin contact, remove contaminated clothing while under the shower and flush the affected area for at least 15 minutes.[11]

  • For eye contact, hold the eyelids open and flush with water for at least 15 minutes.[3][11]

  • Seek immediate medical attention after flushing.

Small Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill using an inert material like sand, diatomaceous earth, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[3]

  • Wipe the area with a soap and water solution.

Large Spill (outside a fume hood):

  • EVACUATE the laboratory immediately.

  • Alert others to evacuate and close the laboratory doors.

  • Notify your institution's Environmental Health & Safety (EH&S) department and emergency services.

  • Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

Section 6: Waste Disposal Plan

Chemical waste containing 2-[(Oxan-3-yl)methoxy]pyridine must be handled as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's waste management plan.

  • Container: All waste must be collected in a clearly labeled, sealed, and chemically compatible container.[10] The label should include "Hazardous Waste," the full chemical name, and an approximate concentration.

  • Disposal: Under no circumstances should this chemical or its waste be poured down the drain.[12] Follow your institution's specific procedures for the collection and disposal of chemical waste.

This guide provides a framework for the safe handling of 2-[(Oxan-3-yl)methoxy]pyridine. The core principles—understanding hazards through analogy, implementing a hierarchy of controls, and adhering to strict operational protocols—are applicable to all novel research chemicals. By integrating these practices into your daily workflow, you build a deep and resilient culture of safety.

References

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Pyridine. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

  • The Good Scents Company. 2-methoxypyridine, 1628-89-3. [Link]

  • Angene Chemical. Safety Data Sheet: 2-methylpyridine borane complex. [Link]

  • University of Washington. Standard Operating Procedure for: Pyridine. [Link]

  • PubChem. 2-Amino-3-methoxypyridine. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine ROTIPURAN®. [https://www.carlroth.com/medias/SDB-9729-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg5ODd8YXBwbGljYXRpb24vcGRmfGg2MC9oZWEvMTAzNTk3NjU1MzI3MDIucGRmL1NEQi05NzI5LUNILUVO LnBkZg]([Link] LnBkZg)

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]

  • PubChem. 3-Amino-2-methoxypyridine. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • HSC Chemistry. OC#12 Safe Handling Of Hydrocarbons. [Link]

  • Safe Work Australia. Guide for handling Isocyanates. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.